Lyso GB3-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H67NO17 |
|---|---|
Molecular Weight |
793.0 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1/i1D3,2D2,3D2 |
InChI Key |
GRGNVOCPFLXGDQ-IZKFDWHNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Lyso-Gb3-d7 as a Stable Isotope-Labeled Internal Standard: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Lyso-Gb3-d7 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of globotriaosylsphingosine (Lyso-Gb3), a key biomarker for Fabry disease. This guide provides a comprehensive overview of the underlying biochemistry, detailed experimental protocols for sample analysis, and a summary of the relevant signaling pathways, empowering researchers to implement robust and reliable analytical methods in their own laboratories.
Introduction: The Significance of Lyso-Gb3 in Fabry Disease
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), within various cells and tissues. The deacylated form of Gb3, Lyso-Gb3, has emerged as a crucial biomarker for the diagnosis, monitoring of disease progression, and assessment of therapeutic efficacy in Fabry disease.[1] Unlike Gb3, plasma levels of Lyso-Gb3 more closely correlate with the clinical severity of the disease.[2]
Accurate and precise quantification of Lyso-Gb3 in biological matrices such as plasma and urine is paramount for clinical research and drug development in the context of Fabry disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Lyso-Gb3-d7, is essential to correct for variability during sample preparation and analysis, thereby ensuring the reliability of the results.[3]
The Role of Lyso-Gb3-d7 as an Internal Standard
Lyso-Gb3-d7 is a synthetic analog of Lyso-Gb3 where seven hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling results in a molecule with a higher mass-to-charge ratio (m/z) than the endogenous analyte, allowing it to be distinguished by the mass spectrometer. However, its chemical and physical properties are nearly identical to those of Lyso-Gb3. This similarity ensures that Lyso-Gb3-d7 behaves in the same manner as the analyte during sample extraction, chromatography, and ionization, effectively compensating for any potential variations in these steps.[3]
The chemical structure of Lyso-Gb3-d7, specifically with deuterium atoms on the terminal methyl and adjacent methylene (B1212753) groups of the sphingosine (B13886) backbone, provides metabolic stability for the isotopic label.
Quantitative Analysis of Lyso-Gb3 using Lyso-Gb3-d7 by LC-MS/MS
The following sections provide a detailed overview of the analytical methodology for the quantification of Lyso-Gb3 in human plasma using Lyso-Gb3-d7 as an internal standard.
Mass Spectrometry Parameters
Multiple reaction monitoring (MRM) is the most common mode of data acquisition for quantifying Lyso-Gb3 by tandem mass spectrometry. The precursor and product ion transitions for Lyso-Gb3 and Lyso-Gb3-d7 are crucial for their specific detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Lyso-Gb3 | 786.46 | 282.27 | 80 | 40 |
| Lyso-Gb3-d7 | 793.56 | 289.34 | 80 | 40 |
Table 1: Representative MRM parameters for Lyso-Gb3 and Lyso-Gb3-d7.[4] These values may require optimization based on the specific mass spectrometer used.
Method Validation Parameters
A robust LC-MS/MS method for Lyso-Gb3 quantification should be thoroughly validated. The following table summarizes typical performance characteristics of a validated method using Lyso-Gb3-d7.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 100 ng/mL | [3][5] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [3][5] |
| Intra-assay Precision (%CV) | < 12% | [6] |
| Inter-assay Precision (%CV) | < 7% | [6] |
| Intra-assay Accuracy (%Bias) | < 8% | [6] |
| Inter-assay Accuracy (%Bias) | < 5% | [6] |
| Recovery | > 70% | [7] |
Table 2: Summary of typical method validation parameters for the analysis of Lyso-Gb3 in plasma using Lyso-Gb3-d7.
Detailed Experimental Protocol: Quantification of Lyso-Gb3 in Human Plasma
This protocol outlines a typical workflow for the analysis of Lyso-Gb3 in human plasma.
Materials and Reagents
-
Lyso-Gb3 analytical standard
-
Lyso-Gb3-d7 internal standard
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (control and study samples)
-
Protein precipitation plates or tubes
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Lyso-Gb3 and Lyso-Gb3-d7 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Lyso-Gb3 by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.25 to 100 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of Lyso-Gb3-d7 in methanol at a concentration that yields a robust signal in the mass spectrometer (e.g., 50 ng/mL).
-
Calibration Standards and Quality Controls (QCs): Spike control human plasma with the Lyso-Gb3 working standard solutions to create a calibration curve. Prepare QCs at a minimum of three concentration levels (low, medium, and high) in a similar manner.
Sample Preparation
-
Aliquoting: Aliquot 100 µL of plasma samples, calibration standards, and QCs into a 96-well protein precipitation plate or microcentrifuge tubes.
-
Addition of Internal Standard: Add 20 µL of the Lyso-Gb3-d7 working solution to all wells/tubes except for the blank samples (to which 20 µL of methanol is added).
-
Protein Precipitation: Add 300 µL of methanol to each well/tube.
-
Mixing: Vortex the plate/tubes for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the plate/tubes at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to the initial conditions for re-equilibration.
-
Flow Rate: A flow rate of 0.4-0.6 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
-
Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows according to the instrument manufacturer's recommendations.
-
Data Analysis
-
Integration: Integrate the peak areas for Lyso-Gb3 and Lyso-Gb3-d7.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of Lyso-Gb3 to the peak area of Lyso-Gb3-d7 against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: Determine the concentration of Lyso-Gb3 in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
The accumulation of Lyso-Gb3 in Fabry disease triggers a cascade of cellular events that contribute to the pathophysiology of the disease. Understanding these pathways is crucial for the development of novel therapeutic strategies.
Biochemical Pathway of Gb3 Metabolism
Caption: Biochemical pathway of Gb3 metabolism and its dysregulation in Fabry disease.
Lyso-Gb3 Induced Pathogenic Signaling
The accumulation of Lyso-Gb3 initiates several downstream signaling cascades that contribute to inflammation, fibrosis, and cellular damage.
Caption: Simplified overview of Lyso-Gb3 induced pathogenic signaling pathways in Fabry disease.
Experimental Workflow for Lyso-Gb3 Quantification
The following diagram outlines the key steps in the analytical workflow for quantifying Lyso-Gb3 in plasma samples.
Caption: Experimental workflow for the quantification of Lyso-Gb3 in plasma samples.
Conclusion
The use of Lyso-Gb3-d7 as a stable isotope-labeled internal standard is indispensable for the accurate and reliable quantification of Lyso-Gb3 in biological samples. The detailed experimental protocol and understanding of the underlying biochemical and signaling pathways provided in this guide are intended to support researchers in establishing robust analytical methods for Fabry disease research. The continued development and application of such precise analytical techniques are crucial for advancing our understanding of Fabry disease and for the development of effective therapies.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A rapid and simple uhplc-ms/ms method for quantification of plasma globotriaosylsphingosine (Lyso-gb3) [cris.unibo.it]
- 6. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis and Purity of Deuterated Globotriaosylsphingosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and purity analysis of deuterated globotriaosylsphingosine (d-Gb3). This isotopically labeled analog of globotriaosylsphingosine (lyso-Gb3) is a critical internal standard for accurate quantification of lyso-Gb3 in biological samples, a key biomarker for Fabry disease. This document outlines both enzymatic and chemical synthesis strategies, detailed purification protocols, and robust analytical methods for quality control.
Introduction to Deuterated Globotriaosylsphingosine
Globotriaosylsphingosine, a deacylated derivative of globotriaosylceramide (Gb3), has been identified as a crucial biomarker for the diagnosis and monitoring of Fabry disease, an X-linked lysosomal storage disorder.[1][2] Accurate and precise quantification of lyso-Gb3 in plasma and urine is essential for clinical research and patient management.[3] Stable isotope-labeled internal standards, such as deuterated globotriaosylsphingosine, are indispensable for mass spectrometry-based quantification, as they correct for variability in sample preparation and instrument response.[4][5]
Synthesis of Deuterated Globotriaosylsphingosine
The synthesis of deuterated globotriaosylsphingosine can be approached through both enzymatic and chemical methods. The choice of method depends on the desired labeling pattern, yield, and available resources.
Enzymatic Synthesis
A one-step enzymatic approach offers a highly specific and efficient route to isotopically labeled lyso-Gb3.[4][5] This method can be adapted for deuterium (B1214612) labeling by utilizing a deuterated precursor. The core of this strategy involves the use of a galactosyltransferase, such as LgtC, to transfer a galactose unit from a donor to an acceptor molecule.
Experimental Workflow for Enzymatic Synthesis:
Caption: Workflow for the enzymatic synthesis of deuterated globotriaosylsphingosine.
Detailed Protocol (Adapted from 13C-lyso-Gb3 Synthesis)[5]:
-
Preparation of Reagents:
-
Dissolve deuterated lactosylsphingosine and sodium taurocholate in methanol (B129727). Remove the methanol completely to leave a lipid and detergent film.
-
Prepare a reaction buffer containing 20 mM HEPES, 50 mM KCl, 5 mM MnCl2, 0.1% bovine serum albumin, and 5 mM fresh dithiothreitol, adjusted to pH 7.5.
-
Dissolve UDP-galactose in the reaction buffer. For deuterium labeling of the sphingosine (B13886) backbone, a custom synthesis of deuterated lactosylsphingosine is required.[6]
-
Prepare a purified solution of LgtC enzyme.
-
-
Enzymatic Reaction:
-
Resuspend the lipid/detergent film in the reaction buffer containing UDP-galactose.
-
Add the LgtC enzyme to the mixture.
-
Incubate the reaction overnight at 37°C with orbital shaking.
-
Chemical Synthesis
Total chemical synthesis provides a versatile route for introducing deuterium at specific positions within the globotriaosylsphingosine molecule. This multi-step process typically involves the synthesis of a deuterated sphingosine backbone, followed by glycosylation to build the trisaccharide chain.
A reported total synthesis of lyso-Gb3 involves the stereocontrolled coupling of a galactosyl fluoride (B91410) donor with a thioglycoside acceptor to form the trisaccharide, which is then coupled to a sphingosine equivalent.[7] To produce a deuterated analog, a deuterated sphingosine building block would be introduced at the appropriate step.
Purification of Deuterated Globotriaosylsphingosine
Purification is a critical step to remove unreacted starting materials, byproducts, and enzyme from the synthesis mixture. A combination of solid-phase extraction and high-performance liquid chromatography is typically employed.
Solid-Phase Extraction (SPE)
Protocol[5]:
-
Condition a C18 Sep-Pak cartridge with methanol followed by purified water.
-
Load the crude enzymatic reaction mixture onto the cartridge.
-
Wash the cartridge sequentially with:
-
Water
-
Water/acetonitrile (B52724) (3:1, v/v)
-
Water/acetonitrile (3:2, v/v) - The majority of the product elutes in this fraction.
-
Water/acetonitrile (1:4, v/v)
-
Acetonitrile
-
-
Collect 1 mL fractions during the elution steps.
-
Analyze fractions by UPLC-MS/MS to identify those containing the deuterated lyso-Gb3.
-
Combine the pure fractions and remove the solvent.
Preparative High-Performance Liquid Chromatography (HPLC)
For higher purity, the product-containing fractions from SPE can be further purified by preparative HPLC.[5]
Protocol[5]:
-
Column: Vydac 218TP C18 column (1.0 × 25 cm).
-
Mobile Phase:
-
Solvent A: 100% water with 0.1% formic acid.
-
Solvent B: 100% acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
30% B for 2 min.
-
30% to 45% B from 2 to 45 min.
-
45% to 55% B from 45 to 55 min.
-
55% to 100% B from 55 to 60 min.
-
Hold at 100% B from 60 to 69 min.
-
100% to 30% B from 69 to 70 min.
-
Hold at 30% B from 70 to 80 min.
-
-
Flow Rate: 6 mL/min.
-
Detection: UV or mass spectrometry.
-
Collect fractions and analyze for purity by UPLC-MS/MS.
-
Combine pure fractions and lyophilize to obtain the final product.
Purity Analysis
The purity and structural integrity of the synthesized deuterated globotriaosylsphingosine must be rigorously assessed. The primary techniques for this are mass spectrometry and nuclear magnetic resonance spectroscopy.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is used to confirm the molecular weight of the deuterated product and to assess its chemical purity.
Protocol:
-
Chromatography: Utilize a C18 column with a water/acetonitrile gradient containing formic acid.[8]
-
Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the transition of the protonated molecular ion [M+H]+ to a specific fragment ion. For example, for unlabeled lyso-Gb3, a common transition is m/z 786.4 -> 282.3.[3] The corresponding transition for the deuterated analog will be shifted by the mass of the incorporated deuterium atoms.
-
-
Purity Assessment: The purity is determined by the relative area of the product peak compared to any impurity peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the exact location of the deuterium labels and for determining the isotopic enrichment. Both ¹H and ¹³C NMR are valuable for structural elucidation.[9]
Quantitative Data Summary
The following table summarizes typical quantitative data for the enzymatic synthesis of isotopically labeled lyso-Gb3. While this data is for a ¹³C-labeled analog, it provides a benchmark for the expected yield and purity of a deuterated version synthesized using a similar method.[5]
| Parameter | Value | Reference |
| Enzymatic Synthesis Yield | ||
| LgtC Enzyme Yield | 20 mg per liter of culture | [5] |
| ¹³C-lyso-Gb3 Yield (post-SPE) | 0.9 mg (70%) from 1 mg lactosyl-sphingosine | [5] |
| Purification Recovery | ||
| Preparative HPLC Recovery | 65% | [5] |
| Purity | ||
| ¹³C-lyso-Gb3 Purity (post-HPLC) | >99.9% (with ~0.04% lactosyl-sphingosine) | [5] |
Signaling Pathways of Globotriaosylsphingosine
Globotriaosylsphingosine is not merely a biomarker but also a bioactive molecule implicated in the pathophysiology of Fabry disease. It has been shown to promote the proliferation of smooth muscle cells, a process that may contribute to the vascular remodeling seen in Fabry patients.[10] This proliferative effect is thought to be mediated through established signaling pathways such as the ERK/MAPK pathway.[10] Furthermore, lyso-Gb3 can trigger inflammatory responses through the activation of the Toll-like receptor 4 (TLR4) and the subsequent NF-κB signaling cascade.[11]
Lyso-Gb3 Induced Smooth Muscle Cell Proliferation:
Caption: Lyso-Gb3 stimulates smooth muscle cell proliferation via the ERK/MAPK pathway.
Lyso-Gb3 Induced Inflammatory Response:
Caption: Lyso-Gb3 activates the TLR4/NF-κB pathway, leading to inflammation.
Conclusion
The synthesis and purification of high-purity deuterated globotriaosylsphingosine is crucial for the advancement of Fabry disease research and diagnostics. Both enzymatic and chemical synthesis routes offer viable methods for producing this essential internal standard. Rigorous purification and comprehensive purity analysis using techniques such as HPLC, UPLC-MS/MS, and NMR are paramount to ensure the accuracy and reliability of quantitative bioanalytical methods. A deeper understanding of the signaling pathways affected by globotriaosylsphingosine will further elucidate its role in the pathophysiology of Fabry disease and may reveal new therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TLR4/NFκB-Dependent Inflammatory Response Activated by LPS Is Inhibited in Human Macrophages Pre-Exposed to Amorphous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Total synthesis of globotriaosylceramide (Gb3) and lysoglobotriaosylceramide (lysoGb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
The Biological Significance of Lyso-Gb3 and its Analogues: A Technical Guide for Researchers
An In-depth Exploration of a Key Biomarker and Pathogenic Molecule in Fabry Disease
Globotriaosylsphingosine, commonly known as Lyso-Gb3, and its analogues have emerged as critical molecules in the pathophysiology and clinical management of Fabry disease. This technical guide provides a comprehensive overview of their biological significance, methods for their analysis, and their role in disease pathogenesis, tailored for researchers, scientists, and professionals in drug development.
Introduction to Lyso-Gb3 and its Analogues in Fabry Disease
Fabry disease is an X-linked lysosomal storage disorder caused by the deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) in various cells and tissues. Lyso-Gb3 is the deacylated form of Gb3 and is considered a key biomarker and a pathogenic molecule in Fabry disease.[1][2] Unlike Gb3, which primarily accumulates intracellularly, Lyso-Gb3 is found in plasma and urine, making it a more accessible biomarker for diagnosis and monitoring disease progression.[3][4]
Recent metabolomic studies have identified several analogues of Lyso-Gb3 in the plasma and urine of Fabry disease patients.[5][6] These analogues typically feature modifications to the sphingosine (B13886) moiety of the Lyso-Gb3 molecule and are also being investigated as potential biomarkers.[6][7] The chemical structures of Lyso-Gb3 and some of its common analogues are depicted below.
Figure 1: Chemical Structures of Lyso-Gb3 and its Analogues. This figure illustrates the core structure of Lyso-Gb3 and highlights the common modifications found in its analogues, such as the (-2) and (+16) variants.
Quantitative Analysis of Lyso-Gb3 and its Analogues
Accurate quantification of Lyso-Gb3 and its analogues is crucial for their use as biomarkers. The concentrations of these molecules vary significantly between healthy individuals and Fabry disease patients, as well as among different patient phenotypes.
Plasma and Urine Levels of Lyso-Gb3
Plasma Lyso-Gb3 levels are markedly elevated in patients with classic Fabry disease compared to healthy controls.[4] Levels are generally higher in males than in females and differ between the classic and later-onset phenotypes.[8][9] Enzyme replacement therapy (ERT) has been shown to reduce plasma Lyso-Gb3 levels, although the extent of reduction can vary.[10][11]
| Patient Group | Plasma Lyso-Gb3 Concentration (ng/mL) | Urine Lyso-Gb3 Concentration (ng/mg creatinine) | Reference |
| Healthy Controls | 0.24 - 0.81 | Not typically detected | [4] |
| Classic Fabry Males | 14.50 (median) | Significantly elevated | [4] |
| Later-Onset Fabry Males | Moderately elevated | Elevated | [9] |
| Fabry Females | 2.79 (median) | Elevated | [4] |
| Classic Fabry Males (Post-ERT) | Significant reduction | Reduction observed | [10][11] |
Table 1: Representative Plasma and Urine Lyso-Gb3 Concentrations in Different Patient Populations.
Levels of Lyso-Gb3 Analogues
Several Lyso-Gb3 analogues have been identified and quantified in both plasma and urine of Fabry patients.[6][7] The relative abundance of these analogues can differ between plasma and urine.[12] For instance, analogues with m/z 802, 820, and 836 have been found to be generally more abundant in the urine of the majority of patients.[6] The concentrations of these analogues also tend to be higher in males compared to females and decrease with ERT.[12]
| Analogue (modification) | Typical Location | Relative Abundance | Reference |
| Lyso-Gb3(-2) | Plasma, Urine | Varies | [7] |
| Lyso-Gb3(+16) | Plasma, Urine | Varies | [7] |
| Lyso-Gb3(-28) | Plasma | Lower than Lyso-Gb3 | [7] |
| Lyso-Gb3(+34) | Plasma | Lower than Lyso-Gb3 | [7] |
| Lyso-Gb3(+50) | Plasma | Lower than Lyso-Gb3 | [7] |
| m/z 758, 774, 784, 800, 802, 820, 836 | Urine | m/z 802, 820, 836 often more abundant | [6] |
Table 2: Common Lyso-Gb3 Analogues and their Characteristics.
Experimental Protocols
Quantification of Lyso-Gb3 and its Analogues by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Lyso-Gb3 and its analogues.[13][14]
Sample Preparation (Plasma):
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of methanol (B129727) containing an internal standard (e.g., Lyso-Gb3-d5).
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Lyso-Gb3 and its analogues. For example, a common transition for Lyso-Gb3 is m/z 786.5 -> 282.3.[3]
Analysis of Lyso-Gb3 Induced Protein Ubiquitination
Studies have shown that Lyso-Gb3 can induce protein ubiquitination, a key cellular signaling process.[2][15]
Experimental Workflow:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human podocytes or neuronal cells) and treat with varying concentrations of Lyso-Gb3 for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated proteins.
-
Immunoprecipitation of Ubiquitinated Proteins:
-
Incubate cell lysates with an antibody specific for ubiquitin (e.g., anti-ubiquitin monoclonal antibody) conjugated to agarose (B213101) or magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ubiquitinated proteins from the beads.
-
-
Protein Identification by Mass Spectrometry (Proteomics):
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by LC-MS/MS to identify the ubiquitinated proteins.
-
Pathogenic Roles and Signaling Pathways of Lyso-Gb3
Lyso-Gb3 is not merely a biomarker; it is a bioactive molecule that contributes to the pathology of Fabry disease through various mechanisms.
Induction of Necroptosis
Lyso-Gb3 has been shown to induce necroptosis, a form of programmed necrosis, in certain cell types.[16][17] This process is dependent on autophagy and involves the activation of key signaling proteins.[16]
Activation of TGF-β Signaling and Fibrosis
In renal cells, Lyso-Gb3 can stimulate the expression of transforming growth factor-beta 1 (TGF-β1), a key cytokine involved in fibrosis.[18] This leads to the increased production of extracellular matrix proteins, contributing to the renal pathology seen in Fabry disease.[18]
Perturbation of Calcium Homeostasis and Neuropathic Pain
A significant symptom of Fabry disease is debilitating neuropathic pain. Lyso-Gb3 has been directly implicated in this process by sensitizing sensory neurons.[19] It enhances voltage-gated calcium currents, leading to increased intracellular calcium levels and neuronal hyperexcitability.[11][19]
Conclusion
Lyso-Gb3 and its analogues are integral to the understanding and management of Fabry disease. Their roles extend from being reliable diagnostic and prognostic biomarkers to being active participants in the molecular mechanisms of disease pathogenesis. A thorough understanding of their biological significance, coupled with robust and precise analytical methods, is essential for advancing research and developing novel therapeutic strategies for Fabry disease. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of this debilitating disorder.
References
- 1. Lyso-globotriaosylsphingosine (lyso-Gb3) levels in neonates and adults with the Fabry disease later-onset GLA IVS4+919G>A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A metabolomic study reveals novel plasma lyso-Gb3 analogs as Fabry disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Globotriaosylsphingosine (lyso-Gb3) and analogues in plasma and urine of patients with Fabry disease and correlations with long-term treatment and genotypes in a nationwide female Danish cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gene mutations versus clinically relevant phenotypes: lyso-Gb3 defines Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Multiplex Tandem Mass Spectrometry Analysis of Novel Plasma Lyso-Gb3-Related Analogues in Fabry Disease [agris.fao.org]
- 13. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kjpp.net [kjpp.net]
- 18. Globotriaosylsphingosine actions on human glomerular podocytes: implications for Fabry nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Lyso-Gb3: A Core Technical Guide to a Pivotal Biomarker in Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fabry disease, an X-linked lysosomal storage disorder, has long been characterized by the accumulation of globotriaosylceramide (Gb3). However, the discovery of globotriaosylsphingosine (lyso-Gb3), the deacylated form of Gb3, has revolutionized the understanding, diagnosis, and monitoring of this complex disease. This technical guide provides an in-depth exploration of the discovery, validation, and clinical utility of lyso-Gb3 as a biomarker for Fabry disease. It details the analytical methodologies for its quantification, presents a comprehensive summary of its levels in various patient populations, and elucidates its role in the pathophysiology of the disease through key signaling pathways. This guide is intended to be a core resource for researchers, scientists, and drug development professionals dedicated to advancing the treatment of Fabry disease.
Introduction: The Shift from Gb3 to Lyso-Gb3
Fabry disease arises from the deficient activity of the lysosomal enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of Gb3 in various cells and tissues.[1] For many years, Gb3 was considered the primary pathogenic molecule and biomarker. However, a direct correlation between Gb3 levels and clinical severity was often lacking, and enzyme replacement therapies (ERT) that cleared Gb3 from endothelial cells did not always result in robust clinical improvement.[1] This clinical conundrum spurred the search for other pathogenic metabolites.
In 2008, Aerts and colleagues reported the identification of markedly elevated levels of a deacylated form of Gb3, globotriaosylsphingosine (lyso-Gb3), in the plasma of Fabry patients.[1] This discovery was a paradigm shift, as lyso-Gb3 was found to be a more sensitive and specific biomarker that correlated better with disease phenotype and severity than Gb3.[2][3] Subsequent research has solidified the role of lyso-Gb3 not only as a superior biomarker but also as a key pathogenic agent in Fabry disease, contributing to symptoms like pain and promoting cellular proliferation.[1][4]
Quantitative Data on Lyso-Gb3 Levels
The quantification of lyso-Gb3 in plasma, urine, and dried blood spots (DBS) has become a cornerstone of Fabry disease management. The following tables summarize the typical concentrations of lyso-Gb3 across different populations, highlighting its diagnostic and monitoring utility.
Table 1: Plasma Lyso-Gb3 Concentrations in Different Fabry Disease Populations and Healthy Controls
| Patient Population | Mean/Median Lyso-Gb3 Concentration (ng/mL) | Range (ng/mL) | Reference |
| Healthy Controls | < 0.81 | 0.25 - 0.6 | [2][5] |
| Classic Fabry Males (untreated) | 170 | 3.13 - 250 | [1][6] |
| Late-Onset Fabry Males (untreated) | Moderately elevated | - | [7] |
| Fabry Females (untreated) | 9.7 | 0.8 - 29.1 | [1][6] |
| Classic Fabry Males (ERT-treated) | 40.2 | Significant reduction | [6][7] |
| Fabry Females (ERT-treated) | 7.5 | Moderate reduction | [6][7] |
Table 2: Correlation of Plasma Lyso-Gb3 with Fabry Disease Severity Scores
| Disease Severity Score | Correlation with Plasma Lyso-Gb3 | Patient Population | Reference |
| Mainz Severity Score Index (MSSI) | Strong positive correlation (r=0.711) | Male Patients | [2][3] |
| Mainz Severity Score Index (MSSI) | Positive association | Females and Males | [8] |
| Modified Disease Severity Score (DS3) | Significant positive correlation with lifetime exposure | All Patients | [9] |
Table 3: Effect of Enzyme Replacement Therapy (ERT) on Plasma Lyso-Gb3 Levels
| Treatment Group | Relative Change in Lyso-Gb3 (1 year post-ERT) | Patient Population | Reference |
| Males | -71.9 ± 4.5% | - | [10] |
| Females | -20.6 ± 13.7% | - | [10] |
| Newly ERT-treated Females | Decrease of 0.95 ng/mL/year | - | [11] |
Experimental Protocols for Lyso-Gb3 Quantification
The accurate and precise measurement of lyso-Gb3 is critical for its clinical application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Below are detailed methodologies for sample preparation and analysis.
Sample Preparation
3.1.1. Protein Precipitation (PPT)
-
Principle: A simple and rapid method to remove proteins from the plasma sample.
-
Protocol:
-
To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetone/methanol (B129727) or 0.1% formic acid in methanol) containing a known concentration of an internal standard (e.g., lyso-Gb3-d5 or N-glycinated lyso-Gb3).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
3.1.2. Liquid-Liquid Extraction (LLE)
-
Principle: Separates lyso-Gb3 from other plasma components based on its solubility in immiscible solvents.
-
Protocol:
-
To 100 µL of plasma, add an internal standard.
-
Add a solvent mixture, typically chloroform/methanol/water (e.g., in a 2:1:0.3 ratio).[12][13]
-
Vortex thoroughly to create an emulsion.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the organic (lower) phase containing lyso-Gb3.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS injection.
-
3.1.3. Solid-Phase Extraction (SPE)
-
Principle: Utilizes a solid sorbent to selectively retain and then elute lyso-Gb3, providing a cleaner sample extract. Mixed-mode strong cation exchange (MCX) cartridges are commonly used.[14]
-
Protocol:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with an internal standard and diluted).
-
Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove interfering substances.
-
Elute lyso-Gb3 with a stronger solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 or C8 reversed-phase columns are typically used for separation.
-
Mobile Phase: A gradient elution is employed using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing an additive like formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Lyso-Gb3: The precursor ion is typically m/z 786.4, and common product ions are m/z 282.2 and 264.3.[1]
-
Internal Standard (e.g., lyso-Gb3-d5): The precursor ion is m/z 791.4, with a corresponding shift in the product ion.
-
-
Quantification: The concentration of lyso-Gb3 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of lyso-Gb3.
-
Signaling Pathways and Pathophysiological Role of Lyso-Gb3
Lyso-Gb3 is not merely a passive biomarker; it is a bioactive molecule that actively contributes to the pathophysiology of Fabry disease. Its accumulation triggers a cascade of cellular events, leading to the clinical manifestations of the disease.
Proliferation of Smooth Muscle Cells
One of the earliest recognized pathogenic roles of lyso-Gb3 is its ability to induce the proliferation of vascular smooth muscle cells.[1] This contributes to the vascular remodeling and increased intima-media thickness observed in Fabry patients. While the exact receptor is not fully elucidated, this pro-proliferative effect is thought to be mediated through signaling pathways involving ERK and MAPK, similar to other sphingolipids like sphingosine-1-phosphate.[1]
Protein Ubiquitination and ER Stress
Recent proteomic studies have revealed that exposure of neuronal cells to lyso-Gb3 leads to significant perturbations in protein ubiquitination and translation pathways.[2][5] Lyso-Gb3 appears to cause proteotoxic stress, leading to an increase in ubiquitinated proteins. This suggests a disruption of the chaperone system and the endoplasmic reticulum (ER), which can trigger the unfolded protein response (UPR) and contribute to cellular dysfunction.[5][15]
Inflammatory and Fibrotic Pathways
Lyso-Gb3 is a pro-inflammatory molecule that can activate several signaling pathways leading to inflammation and fibrosis, key features of Fabry nephropathy and cardiomyopathy.
-
TGF-β Signaling: Lyso-Gb3 can induce the secretion of Transforming Growth Factor-beta 1 (TGF-β1) from vascular endothelial cells and podocytes. TGF-β1 is a potent pro-fibrotic cytokine that plays a central role in the development of renal fibrosis and cardiac hypertrophy.[16]
-
TLR4/NF-κB Signaling: Lyso-Gb3 can act as an endogenous ligand for Toll-like receptor 4 (TLR4).[15] Binding of lyso-Gb3 to TLR4 activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines and contributing to the chronic inflammatory state in Fabry disease.[15]
-
Notch1 Signaling: In podocytes, lyso-Gb3 has been shown to promote inflammatory and fibrogenic responses through the Notch1 signaling pathway, further contributing to Fabry nephropathy.[6]
Neuronal Sensitization and Pain
Neuropathic pain is a debilitating early symptom of Fabry disease. Lyso-Gb3 directly contributes to this by sensitizing peripheral nociceptive neurons. It has been shown to enhance voltage-gated calcium currents in sensory neurons, leading to an increase in intracellular calcium levels and neuronal hyperexcitability, which manifests as pain.[4]
Visualizations: Workflows and Pathways
Logical Workflow for Lyso-Gb3 as a Fabry Disease Biomarker
Caption: Logical workflow for the use of Lyso-Gb3 in the diagnosis and monitoring of Fabry disease.
Experimental Workflow for Lyso-Gb3 Biomarker Validation
Caption: Experimental workflow for the analytical and clinical validation of Lyso-Gb3 as a biomarker.
Signaling Pathways Activated by Lyso-Gb3 in Fabry Disease
References
- 1. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 7. Cellular Lyso-Gb3 Is a Biomarker for Mucolipidosis II [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomarker discovery and validation: Bridging research and clinical application | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Quantification of Lyso-Gb3 in Plasma by LC-MS/MS: An Application Note and Protocol for Drug Development and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantification of globotriaosylsphingosine (Lyso-Gb3) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Lyso-Gb3 is a critical biomarker for the diagnosis and therapeutic monitoring of Fabry disease, a rare X-linked lysosomal storage disorder.[1][2] The protocol herein details a robust and sensitive method employing a stable isotope-labeled internal standard, Lyso-Gb3-d7, to ensure accuracy and precision. This application note is intended to furnish researchers, clinicians, and pharmaceutical scientists with the necessary information to implement this assay for clinical research and drug development purposes.
Introduction
Fabry disease is characterized by a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A), leading to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, Lyso-Gb3, in various tissues and biological fluids.[1][2] While Gb3 has been historically monitored, plasma Lyso-Gb3 has emerged as a more sensitive and reliable biomarker for diagnosing Fabry disease, especially in female patients and those with late-onset phenotypes, and for assessing the efficacy of enzyme replacement therapy (ERT).[3] This document outlines a validated LC-MS/MS method for the accurate quantification of Lyso-Gb3 in plasma.
Signaling Pathway of Lyso-Gb3 in Fabry Disease
Lyso-Gb3 is not merely a storage byproduct but an active pathogenic molecule that instigates multiple cellular signaling cascades, contributing to the pathophysiology of Fabry disease. Elevated levels of Lyso-Gb3 are associated with a range of cellular dysfunctions, including inflammation, apoptosis, and fibrosis. The diagram below illustrates the key signaling pathways affected by Lyso-Gb3.
Caption: Lyso-Gb3 signaling pathways in Fabry disease.
Experimental Protocol
This section provides a detailed protocol for the quantification of Lyso-Gb3 in plasma using LC-MS/MS with Lyso-Gb3-d7 as an internal standard.
Materials and Reagents
-
Lyso-Gb3 standard (≥98% purity)
-
Lyso-Gb3-d7 internal standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Stock and Working Solutions Preparation
-
Lyso-Gb3 Stock Solution (1 mg/mL): Dissolve 1 mg of Lyso-Gb3 in 1 mL of methanol.
-
Lyso-Gb3-d7 Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of Lyso-Gb3-d7 in 1 mL of methanol.
-
Lyso-Gb3 Working Solutions: Prepare serial dilutions of the Lyso-Gb3 stock solution in methanol to create calibration standards and quality control (QC) samples.
-
IS Working Solution (10 ng/mL): Dilute the Lyso-Gb3-d7 stock solution in methanol.
Sample Preparation (Protein Precipitation)
The experimental workflow for sample preparation is depicted in the diagram below.
References
Application Notes and Protocols for Lyso-Gb3 Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of Lyso-globotriaosylceramide (Lyso-Gb3), a key biomarker for Fabry disease, in various biological matrices. The methodologies outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
Fabry disease is an X-linked lysosomal storage disorder resulting from the deficient activity of the enzyme α-galactosidase A. This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, Lyso-Gb3, in various tissues and biological fluids.[1][2][3] Lyso-Gb3 has emerged as a crucial biomarker for the diagnosis, monitoring of disease progression, and assessment of therapeutic response in patients with Fabry disease.[4][5][6] Its quantification in biological matrices such as plasma, serum, urine, and dried blood spots (DBS) is therefore of significant clinical and research interest.
This document details various sample preparation protocols, including protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), to isolate Lyso-Gb3 from complex biological samples prior to LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on Lyso-Gb3 analysis, providing a comparative overview of method performance across different biological matrices and sample preparation techniques.
Table 1: Lyso-Gb3 Concentrations in Plasma/Serum of Fabry Patients and Healthy Controls
| Patient Group | Lyso-Gb3 Concentration (ng/mL) | Reference |
| Classic Fabry Males | 61 ± 38 | [1] |
| Later-Onset Fabry Males | 14 ± 12 | [1] |
| Classic Fabry Females | 10 ± 5.4 | [1] |
| Later-Onset Fabry Females | 2.4 ± 1.0 | [1] |
| Healthy Controls | 0 - 0.5 (median 0) | [3][7] |
| Fabry Disease (Untreated Males) | Mean: 170 nmol/L | [8][9] |
| Fabry Disease (Untreated Females) | Mean: 9.7 nmol/L | [8][9] |
| Fabry Disease (Treated Males) | Mean: 40.2 nmol/L | [8][9] |
| Fabry Disease (Treated Females) | Mean: 7.5 nmol/L | [8][9] |
Table 2: Method Performance for Lyso-Gb3 Quantification in Plasma
| Sample Preparation Method | LLOQ (ng/mL) | Recovery (%) | Reference |
| Assisted Protein Precipitation (Phree cartridges) | 0.25 | >90% (inferred) | [3][7] |
| Solid-Phase Extraction (SPE) | 2.5 nmol/L (approx. 2.0 ng/mL) | Not Reported | [8][9] |
| Liquid-Liquid Extraction (LLE) | 0.04 (LOD) | >98% | [7] |
| LLE + Derivatization | 0.8 | >90% | [7] |
Table 3: Lyso-Gb3 Concentrations in Dried Blood Spots (DBS)
| Patient Group | Lyso-Gb3 Concentration (ng/mL) | Reference |
| Classic Fabry Patients | 2.06 - 54.1 | [10] |
| Newborns with Fabry Disease | 1.02 - 8.81 (in 5 of 17 infants) | [10] |
| Healthy Controls | 0.507 - 1.4 | [10] |
Table 4: Method Performance for Lyso-Gb3 Quantification in DBS
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.28 ng/mL | [6][10] |
| Intra-day Precision (%RSD) | 2.9% - 12.3% | [5] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol describes a rapid and simple method for the extraction of Lyso-Gb3 from plasma or serum using protein precipitation, suitable for high-throughput analysis.[3][7][11]
Materials:
-
Plasma or serum samples
-
Methanol (B129727) (LC-MS grade)
-
Internal Standard (IS) solution (e.g., Lyso-Gb3-D7) in methanol
-
Phree™ Phospholipid Removal Plates/Cartridges (optional, but recommended)
-
Centrifuge
-
Vortex mixer
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma/serum in a microcentrifuge tube, add the internal standard solution. The concentration of the IS should be optimized based on the expected range of Lyso-Gb3 concentrations.
-
Protein Precipitation: Add 3 volumes (e.g., 300 µL) of cold methanol containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
(Optional) Phospholipid Removal: For cleaner extracts, pass the supernatant through a Phree™ phospholipid removal plate or cartridge according to the manufacturer's instructions.[3][7] This step helps to reduce matrix effects.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Dried Blood Spot (DBS) Samples
This protocol details the extraction of Lyso-Gb3 from dried blood spots using solid-phase extraction, a common technique for cleaning up complex samples.[4][5]
Materials:
-
Dried blood spots on filter paper
-
Hole punch (e.g., 3 mm)
-
Extraction solution (e.g., methanol/water mixture)
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Wash solutions (e.g., methanol/water, acetonitrile)
-
Elution solution (e.g., methanol with 5% ammonium (B1175870) hydroxide)
-
Centrifuge
-
Evaporator
Procedure:
-
DBS Punching: Punch out a 3 mm disc from the dried blood spot and place it into a well of a 96-well plate or a microcentrifuge tube.
-
Extraction: Add the extraction solution containing the internal standard to the DBS punch. Incubate and shake for a specified time (e.g., 30 minutes) to extract Lyso-Gb3.
-
Conditioning SPE Cartridge: Condition the SPE cartridge by passing methanol followed by water through it.
-
Loading: Load the supernatant from the DBS extraction onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with appropriate wash solutions to remove interfering substances. A typical wash sequence might include a polar solvent (e.g., water) followed by a less polar solvent (e.g., acetonitrile/water mixture).
-
Elution: Elute Lyso-Gb3 from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide (B78521) to ensure Lyso-Gb3 is in its neutral form).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol outlines a liquid-liquid extraction method for the determination of Lyso-Gb3 in urine.[12]
Materials:
-
Urine samples
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., a mixture of chloroform (B151607) and methanol, 2:1 v/v)
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation: Centrifuge the urine sample to remove any sediment.
-
Internal Standard Spiking: To a known volume of urine supernatant, add the internal standard.
-
Extraction: Add the extraction solvent (e.g., chloroform:methanol) to the urine sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough mixing of the aqueous and organic phases. Centrifuge to separate the two phases.
-
Organic Phase Collection: Carefully collect the lower organic layer, which contains the extracted Lyso-Gb3.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Concluding Remarks
The choice of sample preparation method for Lyso-Gb3 analysis depends on the biological matrix, the required sensitivity and throughput, and the available laboratory equipment. Protein precipitation is a rapid and simple method suitable for high-throughput screening in plasma and serum.[3][7] Solid-phase extraction offers excellent sample cleanup for complex matrices like dried blood spots, leading to reduced matrix effects and improved sensitivity.[4][5] Liquid-liquid extraction is a classic and effective method for urine samples. All methods, when coupled with a validated LC-MS/MS analysis, can provide accurate and precise quantification of Lyso-Gb3 for clinical and research applications in Fabry disease.
References
- 1. Correlation of Lyso-Gb3 levels in dried blood spots and sera from patients with classic and Later-Onset Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplex analysis of novel urinary lyso-Gb3-related biomarkers for Fabry disease by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Analysis of Globotriaosylsphingosine and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of lyso-globotriaosylsphingosine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How well does urinary lyso-Gb3 function as a biomarker in Fabry disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Lyso-GB3-d7 in Clinical Trials for Fabry Disease Therapies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2][3][4][5][6][7][8][9][10][11] This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues.[2][3][5][6][7][8][9][10][12][13] The accumulation of these substrates contributes to the multi-systemic clinical manifestations of Fabry disease, including renal failure, cardiovascular disease, and cerebrovascular events.[2][4][5][11]
Lyso-Gb3 has emerged as a crucial biomarker for the diagnosis, monitoring of disease progression, and assessment of therapeutic response in Fabry disease.[1][6][14][15] Its levels in plasma and urine correlate with disease phenotype and severity.[7][14][16][17] In the context of clinical trials for novel Fabry disease therapies, such as enzyme replacement therapy (ERT) and substrate reduction therapy (SRT), accurate and precise quantification of lyso-Gb3 is paramount.[1][2][4][18][19][20] To ensure the reliability of this quantification, a stable isotope-labeled internal standard, Lyso-GB3-d7, is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[21][22] This document provides detailed application notes and protocols for the use of Lyso-GB3-d7 in the quantitative analysis of lyso-Gb3 in clinical trial settings.
Pathophysiology of Fabry Disease
The core of Fabry disease pathophysiology lies in the deficient activity of α-galactosidase A, a lysosomal enzyme responsible for the catabolism of glycosphingolipids. This deficiency leads to the accumulation of Gb3 and lyso-Gb3 within lysosomes, triggering a cascade of cellular events that result in tissue damage and organ dysfunction.
Therapeutic Approaches and the Role of Lyso-Gb3 Monitoring
Current therapeutic strategies for Fabry disease aim to either replace the deficient enzyme or reduce the accumulation of its substrates.
-
Enzyme Replacement Therapy (ERT): Involves intravenous infusions of a recombinant human α-Gal A enzyme to clear the accumulated Gb3 and lyso-Gb3.[1][5][8][14][19][20]
-
Substrate Reduction Therapy (SRT): Utilizes small molecules to inhibit enzymes involved in the synthesis of Gb3, thereby reducing its production.[2][3][4][18][23]
Monitoring the levels of plasma and urinary lyso-Gb3 is a key component in evaluating the efficacy of these therapies in clinical trials. A significant reduction in lyso-Gb3 levels is considered a positive indicator of treatment response.[20][24]
Quantitative Data on Lyso-Gb3 Levels
The concentration of lyso-Gb3 in plasma is a sensitive biomarker for Fabry disease. The following tables summarize typical lyso-Gb3 concentrations in different populations and the impact of therapies.
Table 1: Plasma Lyso-Gb3 Concentrations in Different Fabry Disease Populations
| Patient Group | Mean Plasma Lyso-Gb3 (ng/mL) | Reference |
| Healthy Controls | < 0.6 | [9] |
| Male Fabry Patients (Untreated) | 73.13 (range 0.50-73.13) | [21] |
| Female Fabry Patients (Untreated) | Lower than males | [21] |
| Patients with Non-Pathogenic Polymorphisms | Normal levels | [9] |
Table 2: Impact of Therapies on Plasma Lyso-Gb3 Levels
| Therapy | Effect on Plasma Lyso-Gb3 | Reference |
| Enzyme Replacement Therapy (ERT) | Rapid reduction in classic Fabry males | [20][24] |
| Substrate Reduction Therapy (Lucerastat) | Nearly 50% reduction in blood levels | [18] |
Experimental Protocols
Accurate quantification of lyso-Gb3 in biological matrices is critical for clinical trials. The use of Lyso-GB3-d7 as an internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response.
Protocol 1: Plasma Sample Preparation for Lyso-Gb3 Analysis
This protocol outlines a protein precipitation method for the extraction of lyso-Gb3 from plasma samples.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Lyso-GB3-d7 internal standard (IS) stock solution (e.g., 100 µg/mL in methanol)
-
Methanol (B129727), LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Phree cartridges (for phospholipid removal)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Internal Standard Working Solution: Dilute the Lyso-GB3-d7 stock solution with methanol containing 0.1% formic acid to a final concentration of 5 ng/mL.[21]
-
Sample Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add a specified volume of the IS working solution.
-
Protein Precipitation: Add 300 µL of the IS working solution (as a deproteinizing solution) to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phospholipid Removal: Pass the mixture through a Phree cartridge to remove phospholipids.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Lyso-Gb3 Quantification
This protocol provides a general framework for the LC-MS/MS analysis of lyso-Gb3. Specific parameters may need to be optimized based on the instrument used.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C4 or C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min)
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lyso-Gb3: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 786.6 -> 282.3).
-
Lyso-GB3-d7 (IS): Monitor the transition of the deuterated precursor ion to its corresponding product ion.
-
-
Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
Data Analysis:
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of lyso-Gb3 into blank plasma and processing them alongside the study samples.
-
Quantification: Determine the concentration of lyso-Gb3 in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
References
- 1. pharm.or.jp [pharm.or.jp]
- 2. Efficacy of Enzyme and Substrate Reduction Therapy with a Novel Antagonist of Glucosylceramide Synthase for Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substrate reduction augments the efficacy of enzyme therapy in a mouse model of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early initiation of enzyme replacement therapy in classical Fabry disease normalizes biomarkers in clinically asymptomatic pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Replacement Therapy for FABRY Disease: Possible Strategies to Improve Its Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Effectiveness of plasma lyso-Gb3 as a biomarker for selecting high-risk patients with Fabry disease from multispecialty clinics for genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PROSPERO [crd.york.ac.uk]
- 16. Globotriaosylsphingosine (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of plasma lyso-Gb3 for clinical monitoring of treatment response in migalastat-treated patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fabrydiseasenews.com [fabrydiseasenews.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. fabrydiseasenews.com [fabrydiseasenews.com]
- 24. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring Enzyme Replacement Therapy (ERT) Efficacy in Fabry Disease Using Lyso-Gb3 Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by the deficiency of the α-galactosidase A (α-Gal A) enzyme. This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues throughout the body.[1][2] The accumulation of these substrates, particularly lyso-Gb3, is a key driver of the pathophysiology of Fabry disease, contributing to the wide range of clinical manifestations affecting the kidneys, heart, and nervous system.[1][2] Enzyme replacement therapy (ERT) is a cornerstone of Fabry disease management, aiming to supplement the deficient enzyme activity, thereby reducing substrate accumulation and mitigating disease progression.[3][4]
Lyso-Gb3 has emerged as a critical biomarker for diagnosing Fabry disease and, importantly, for monitoring the efficacy of ERT.[5][6] Plasma and urinary levels of lyso-Gb3 correlate with disease severity and respond to treatment, making its quantification a valuable tool in clinical research and patient management.[5][7][8] These application notes provide a comprehensive overview and detailed protocols for the quantification of lyso-Gb3 to monitor ERT efficacy in patients with Fabry disease.
Pathophysiology and ERT Mechanism of Action
In Fabry disease, the deficiency of α-Gal A leads to the accumulation of Gb3 and lyso-Gb3 within lysosomes. This accumulation disrupts cellular function and triggers downstream pathological signaling pathways, including inflammation and fibrosis.[1][9][10]
ERT works by intravenously administering a recombinant form of the human α-Gal A enzyme.[3] This exogenous enzyme is taken up by cells, primarily through mannose-6-phosphate (B13060355) receptors, and transported to the lysosomes.[3][11] Within the lysosomes, the functional enzyme can then catabolize the accumulated Gb3 and lyso-Gb3, thereby reducing the substrate burden and ameliorating the cellular dysfunction.[3]
Quantitative Data on Lyso-Gb3 Levels with ERT
Numerous studies have demonstrated a significant reduction in plasma and urinary lyso-Gb3 levels following the initiation of ERT. The magnitude of this reduction can vary depending on the patient's sex, phenotype (classic vs. late-onset), and the specific ERT agent used (agalsidase alfa or agalsidase beta).
Table 1: Plasma Lyso-Gb3 Levels in Adult Fabry Patients Before and After ERT
| Patient Population | Baseline Lyso-Gb3 (nmol/L) (Mean ± SD or Range) | Post-ERT Lyso-Gb3 (nmol/L) (Mean ± SD or Range) | Percent Reduction | Reference |
| Classic Males | ||||
| Untreated | 170 | - | - | [12] |
| Treated | - | 40.2 | - | [12] |
| Agalsidase Alfa | - | - | 45.1 ± 32.6% (at 1 year) | [8] |
| Agalsidase Beta | - | - | 37.7 ± 24.2% (at 1 year) | [8] |
| Later-Onset Males & Females | ||||
| Untreated Females | 9.7 | - | - | [12] |
| Treated Females | - | 7.5 | - | [12] |
| Females (Agalsidase Alfa) | - | - | 20.6 ± 13.7% (at 1 year) | [8] |
| Females (Agalsidase Beta) | - | - | - | |
| Switching from Agalsidase Alfa to Beta (Males) | 42.2 (baseline on alfa) | 25.5 (at 6 months on beta) | 39.5% | [13] |
Table 2: Plasma Lyso-Gb3 Levels in Pediatric Fabry Patients Before and After ERT
| Patient | Age at ERT Initiation | Baseline Plasma Lyso-Gb3 (ng/mL) | Post-ERT Plasma Lyso-Gb3 (ng/mL) | Time to Normalization | Reference |
| Patient 1 | 5 years 3 months | 35 | <5 (normalized) | 8 months | [14] |
| Patient 2 | 3 years 6 months | 52.2 | <5 (normalized) | 10 months | [14] |
Experimental Protocols
The gold standard for the quantification of lyso-Gb3 in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Protocol 1: Quantification of Plasma Lyso-Gb3 by LC-MS/MS
This protocol is a composite based on established methodologies.[12][15][16][17]
1. Materials and Reagents:
-
Lyso-Gb3 standard
-
Internal Standard (IS), e.g., N-glycinated lyso-Gb3 or lyso-Gb3-d5
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Human plasma (for calibration curve and quality controls)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode strong cation exchange) or protein precipitation plates/tubes
2. Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
To 100 µL of plasma, add the internal standard.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate wash solution (e.g., water, followed by a low percentage of organic solvent).
-
Elute the lyso-Gb3 and IS from the cartridge using an elution solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 or C8 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate lyso-Gb3 from other plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Quality Control:
-
Prepare a calibration curve using stripped human plasma spiked with known concentrations of lyso-Gb3.
-
Include at least three levels of quality control samples (low, medium, and high concentrations) in each analytical run.
-
Monitor for matrix effects and recovery.
-
The coefficient of variation (%CV) for intra- and inter-assay measurements should be less than 15%.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Cell type-selective targeted delivery of a recombinant lysosomal enzyme for enzyme therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Fabry Disease: Insights into Pathophysiology and Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. Therapeutic Approaches in Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduction of Plasma Globotriaosylsphingosine Levels After Switching from Agalsidase Alfa to Agalsidase Beta as Enzyme Replacement Therapy for Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early initiation of enzyme replacement therapy in classical Fabry disease normalizes biomarkers in clinically asymptomatic pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for High-Throughput Screening of Fabry Disease Using Lyso-Gb3 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to a deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2] This enzymatic defect results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within lysosomes of various cells throughout the body.[2][3] The systemic buildup of these substrates contributes to the multi-organ pathology characteristic of Fabry disease, including renal failure, cardiovascular disease, and cerebrovascular events.[4][5]
Lyso-Gb3 has emerged as a crucial biomarker for the diagnosis, monitoring, and therapeutic evaluation of Fabry disease.[1][6] Unlike enzyme activity assays, which can be inconclusive in female heterozygotes, plasma and urinary lyso-Gb3 levels are often elevated in both male and female patients, correlating with disease phenotype and severity.[6][7][8] High-throughput screening (HTS) methodologies for lyso-Gb3 enable the rapid and cost-effective identification of individuals with Fabry disease from large sample cohorts, facilitating early diagnosis and intervention.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of Fabry disease using lyso-Gb3 assays, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Pathophysiology of Fabry Disease
In healthy individuals, α-Gal A hydrolyzes the terminal α-galactosyl residues from glycosphingolipids. In Fabry disease, the deficient activity of this enzyme leads to the accumulation of Gb3 and lyso-Gb3 in various tissues. This accumulation triggers a cascade of cellular events, including lysosomal and mitochondrial dysfunction, chronic inflammation, and endothelial damage, ultimately leading to organ damage.[3][9]
Caption: Pathophysiological cascade in Fabry disease.
High-Throughput Screening Workflow
A typical HTS workflow for Fabry disease using lyso-Gb3 assays involves sample collection (often as dried blood spots for ease of transport and storage), sample preparation, instrumental analysis by LC-MS/MS, and data analysis.
Caption: High-throughput screening workflow for lyso-Gb3 analysis.
Quantitative Data Summary
The following tables summarize the performance and typical concentration ranges of lyso-Gb3 assays in different populations.
Table 1: Performance Characteristics of Lyso-Gb3 Assays
| Parameter | Value | Reference |
| Methodology | UHPLC-MS/MS | [10] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [10][11] |
| Calibration Range | 0.25 - 100 ng/mL | [10] |
| Intra-assay Precision (CV%) | <10% | [10][12] |
| Inter-assay Precision (CV%) | <10% | [10][12] |
| Cut-off for Fabry Disease (Plasma) | 0.6 ng/mL | [10][13] |
| Sensitivity | 97.1% | [10][13] |
| Specificity | 100% | [10][13] |
Table 2: Typical Lyso-Gb3 Concentrations in Plasma/Dried Blood Spots (DBS)
| Population | Lyso-Gb3 Concentration (ng/mL) | Reference |
| Healthy Controls | 0.5 - 1.4 | [14] |
| Classic Fabry Males | Strikingly increased (e.g., >50) | [7][15] |
| Late-Onset Fabry Males | Moderately increased | [7][15] |
| Fabry Females | Variable (can be normal to moderately increased) | [6][7] |
| Newborns with Fabry Disease (DBS) | 1.02 - 8.81 | [14] |
Experimental Protocols
Protocol 1: High-Throughput Lyso-Gb3 Quantification from Dried Blood Spots (DBS) using LC-MS/MS
1. Materials and Reagents
-
Dried blood spot collection cards
-
96-well microtiter plates
-
Automated DBS puncher
-
Lyso-Gb3 analytical standard
-
Isotopically labeled internal standard (e.g., lyso-Gb3-d5)
-
Methanol (LC-MS grade)
-
Acetone (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Plate shaker
-
Centrifuge with plate rotor
-
UHPLC-MS/MS system
2. Sample Preparation
-
Punch a 3.2 mm disc from each DBS into a 96-well plate.
-
To each well, add 100 µL of extraction solution (e.g., acetone/methanol mixture) containing the internal standard.
-
Seal the plate and shake for 30 minutes at room temperature.
-
Centrifuge the plate at 3000 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant to a new 96-well plate for analysis.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in 100 µL of mobile phase A.
3. LC-MS/MS Analysis
-
LC System: A typical UHPLC system with a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate lyso-Gb3 from other components.
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Lyso-Gb3: e.g., m/z 786.5 -> 282.2
-
Internal Standard (lyso-Gb3-d5): e.g., m/z 791.5 -> 287.2
-
4. Data Analysis and Interpretation
-
Quantify lyso-Gb3 concentrations using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Compare the measured lyso-Gb3 concentrations to the established cut-off value.
-
Samples with lyso-Gb3 levels above the cut-off are considered presumptive positives and should be subjected to confirmatory testing, including α-Gal A enzyme activity assay and genetic analysis.
Caption: Logical flow for result interpretation.
Conclusion
High-throughput screening for Fabry disease using lyso-Gb3 assays is a robust and reliable method for identifying affected individuals in large populations. The use of dried blood spots simplifies sample logistics, and LC-MS/MS provides the necessary sensitivity and specificity for accurate quantification. These application notes and protocols offer a framework for establishing an effective screening program, ultimately contributing to the early diagnosis and improved management of Fabry disease. While lyso-Gb3 is a powerful biomarker, it is important to note its lower sensitivity in some female patients with late-onset Fabry disease, highlighting the need for a comprehensive diagnostic approach that may include enzymatic and genetic testing.[12]
References
- 1. Plasma LysoGb3: A useful biomarker for the diagnosis and treatment of Fabry disease heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabry Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fabrydiseasenews.com [fabrydiseasenews.com]
- 7. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 9. Fabry Disease: Insights into Pathophysiology and Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy | springermedizin.de [springermedizin.de]
Application Notes and Protocols: Lyso-Gb3-d7 for Pharmacokinetic Studies of Fabry Disease Treatments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, leading to progressive organ damage.[1][2][3] Lyso-Gb3 is now a well-established biomarker for the diagnosis, monitoring of disease progression, and assessment of therapeutic response in Fabry disease.[4][5][6][7][8][9] For pharmacokinetic (PK) studies of Fabry disease treatments, such as enzyme replacement therapy (ERT), accurate quantification of lyso-Gb3 is crucial. The use of a stable isotope-labeled internal standard, such as Lyso-Gb3-d7, is essential for achieving high accuracy and precision in mass spectrometry-based quantification methods.[10][11]
These application notes provide a comprehensive overview and detailed protocols for the use of Lyso-Gb3-d7 in pharmacokinetic studies of Fabry disease treatments.
Pathophysiological Role of Lyso-Gb3 in Fabry Disease
Lyso-Gb3 is not merely a passive storage product; it is a bioactive molecule that is implicated in the pathogenesis of Fabry disease.[12] It has been shown to stimulate the proliferation of vascular smooth muscle cells and may contribute to the development of left ventricular hypertrophy and renal interstitial fibrosis.[12] Elevated levels of lyso-Gb3 are associated with a higher rate of Fabry disease-related events.[12] Therefore, monitoring its levels is critical for managing the disease.
Caption: Role of Lyso-Gb3 in Fabry Disease Pathophysiology and Treatment Monitoring.
Quantitative Data Summary
The following table summarizes typical lyso-Gb3 concentrations in different populations, highlighting the utility of this biomarker.
| Population/Condition | Lyso-Gb3 Concentration (nmol/L) | Lyso-Gb3 Concentration (ng/mL) | Reference |
| Healthy Subjects (Reference Interval) | 0.35 - 0.71 | ~0.28 - 0.56 | [4][5] |
| Classic Fabry Males (Untreated) | Strikingly increased (e.g., mean ~170) | Strikingly increased (e.g., mean ~134) | [4][5][13] |
| Later-Onset Fabry Males & Females | Lesser extent of increase | Lesser extent of increase | [4][5] |
| Fabry Patients (Treated with ERT) | Rapid reduction in classic males; gradual reduction or stabilization in others (e.g., mean ~40.2 in males) | Rapid reduction in classic males; gradual reduction or stabilization in others (e.g., mean ~31.7 in males) | [4][5][13] |
| Lower Limit of Quantification (LLOQ) | ~0.7 | ~0.25 - 0.28 | [10][11][13][14] |
Conversion factor: 1 nmol/L ≈ 0.788 ng/mL (Molar mass of lyso-Gb3 ≈ 786.0 g/mol )
Experimental Protocols
Protocol 1: Quantification of Plasma Lyso-Gb3 using LC-MS/MS
This protocol details the quantification of lyso-Gb3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Lyso-Gb3-d7 as an internal standard.[10][11]
1. Materials and Reagents:
-
Lyso-Gb3 analytical standard
-
Lyso-Gb3-d7 (internal standard)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (FA)
-
Pooled blank human plasma
-
Phree™ Phospholipid Removal Plates or similar protein precipitation plates
2. Preparation of Stock and Working Solutions:
-
Lyso-Gb3 Stock Solution (500 µg/mL): Dissolve an appropriate amount of lyso-Gb3 in LC-MS grade methanol.
-
Lyso-Gb3-d7 Internal Standard (IS) Stock Solution (100 µg/mL): Dissolve an appropriate amount of Lyso-Gb3-d7 in LC-MS grade methanol.
-
Lyso-Gb3 Working Solutions: Prepare serial dilutions of the lyso-Gb3 stock solution with methanol to create calibration curve standards (e.g., 0.25, 0.5, 50, 100 ng/mL).
-
IS Working Solution (5 ng/mL): Dilute the IS stock solution with methanol containing 0.1% formic acid. This solution will also serve as the protein precipitation solvent.
-
Store all stock and working solutions at -20°C.
3. Sample Preparation:
-
Calibration Curve and Quality Control (QC) Samples: Spike pooled blank human plasma with the lyso-Gb3 working solutions to obtain a calibration curve ranging from 0.25 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Protein Precipitation:
-
To 100 µL of plasma sample (unknown, calibrator, or QC), add 400 µL of the IS working solution (5 ng/mL in methanol with 0.1% FA).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Alternatively, use Phree™ cartridges for combined protein precipitation and phospholipid removal.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A UHPLC system.
-
Analytical Column: A suitable C18 column (e.g., Waters BEH C18).
-
Column Temperature: 30°C.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-4 min: 30-95% B
-
4-5 min: 95% B
-
5-5.5 min: 95-30% B
-
5.5-6.5 min: 30% B
-
-
Injection Volume: 10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Spray Voltage: 5000 V.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lyso-Gb3: 786.6 > 282.2 m/z
-
Lyso-Gb3-d7 (IS): 793.56 > 289.34 m/z
-
5. Data Analysis:
-
Integrate the peak areas for both lyso-Gb3 and the Lyso-Gb3-d7 internal standard.
-
Calculate the peak area ratio (lyso-Gb3 / Lyso-Gb3-d7).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of lyso-Gb3 in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 13. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of Lyso-GB3 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Lyso-globotriaosylsphingosine (Lyso-GB3) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Lyso-GB3.
Issue 1: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
-
Question: My Lyso-GB3 signal is significantly lower than expected, or has disappeared completely in my biological samples compared to my standards in a clean solvent. What could be the cause and how can I fix it?
-
Answer: This is a classic sign of ion suppression, a major component of the matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: Phospholipids are common culprits for ion suppression in plasma and serum samples.
-
Solution 1: Solid-Phase Extraction (SPE): Implement an SPE protocol to effectively remove interfering substances. A variety of commercially available SPE cartridges can be tested to find the optimal one for your specific application.[1][2]
-
Solution 2: Phospholipid Removal Plates/Cartridges: Utilize specialized products like Phree cartridges designed for the selective removal of phospholipids. This can significantly reduce ion suppression and improve the signal-to-noise ratio.[3][4]
-
Solution 3: Liquid-Liquid Extraction (LLE): While sometimes more time-consuming, LLE can be a powerful technique to separate Lyso-GB3 from interfering matrix components.[3]
-
-
Inefficient Chromatographic Separation: If matrix components co-elute with Lyso-GB3, they can compete for ionization.
-
Inappropriate Internal Standard: A non-ideal internal standard may not adequately compensate for the matrix effect.
-
Solution: The gold standard is a stable isotope-labeled (SIL) internal standard for Lyso-GB3, such as Lyso-GB3-D7 or a carbon-13 labeled version, as it co-elutes with the analyte and experiences the same matrix effects.[3][4][7] If a SIL-IS is unavailable, a structural analog that elutes very close to Lyso-GB3 can be used.[1][2][8]
-
-
Issue 2: Poor Reproducibility and High Variability in Results
-
Question: I am observing significant variability in my Lyso-GB3 measurements between replicate injections of the same sample or across different samples. What is causing this and how can I improve my precision?
-
Answer: Poor reproducibility is often a consequence of inconsistent sample preparation and uncompensated matrix effects.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Automate sample preparation steps where possible. If manual, ensure consistent timing, volumes, and techniques for all samples. Prepare a master mix of the internal standard solution to add to all samples.
-
-
Variable Matrix Effects Between Samples: Different patient or subject samples can have varying compositions, leading to different degrees of ion suppression or enhancement.
-
Solution: A stable isotope-labeled internal standard is the most effective way to correct for this variability.[7] It will experience the same sample-to-sample variations in matrix effects as the analyte, leading to a consistent analyte/IS ratio.
-
-
Carryover: The analyte from a high concentration sample may not be fully washed out of the system before the next injection, leading to artificially high results in the subsequent sample.
-
Solution: Optimize the wash steps in your autosampler and the LC gradient to ensure the system is clean between injections. Injecting a blank sample after a high concentration sample can confirm the absence of carryover.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard to use for Lyso-GB3 quantification?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of Lyso-GB3, such as deuterated (e.g., Lyso-GB3-D7) or carbon-13 labeled Lyso-GB3.[3][4][7] These internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same degree of ion suppression or enhancement. This provides the most accurate correction for matrix effects and other sources of experimental variability. If a SIL internal standard is not available, a structural analog that has a similar structure and chromatographic behavior, such as N-glycinated lyso-ceramide trihexoside or 1-β-D-glucosylsphingosine (GSG), can be a suitable alternative.[1][2][5][6][8]
Q2: Which sample preparation technique is most effective at minimizing matrix effects for Lyso-GB3 in plasma?
A2: While several methods can be effective, a common and robust approach is protein precipitation followed by a specific cleanup step. For instance, assisted protein precipitation with methanol (B129727) using Phree cartridges has been shown to be a simple, fast, and sensitive method that effectively removes phospholipids, a major source of matrix effects.[3][4][9] Solid-phase extraction (SPE) is another powerful technique for cleaning up complex biological samples and can be tailored to specifically isolate Lyso-GB3 while removing a broad range of interfering substances.[1][2]
Q3: How can I assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. This should be evaluated at low and high concentrations of the analyte.
Q4: What are typical LC-MS/MS parameters for Lyso-GB3 analysis?
A4: Most methods utilize a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI) mode.
-
Chromatography: A C18 or similar reversed-phase column is commonly used. Mobile phases are typically water and acetonitrile (B52724) or methanol, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.[3][10]
-
Mass Spectrometry: The precursor ion for Lyso-GB3 is typically m/z 786.5. Common product ions for quantification are m/z 282.2 or 268.3.[5][6][10] The specific transitions for the internal standard will depend on its mass.
Quantitative Data Summary
The following tables summarize validation data from published methods for Lyso-GB3 quantification, highlighting the performance of different analytical approaches.
Table 1: Method Performance Comparison
| Parameter | Method 1 (SPE-based)[1][2] | Method 2 (PPT with Phree)[3][9] | Method 3 (DBS-based)[11] |
| Internal Standard | 1-β-D-glucosylsphingosine (GSG) | Lyso-Gb3-D7 | Stable isotope analogue |
| Linearity Range | Not specified | 0.25 - 100 ng/mL | 0.2 - 100 ng/mL |
| LLOQ | 2.5 nmol/L (~1.96 ng/mL) | 0.25 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%CV) | < 12% | < 10% | < 12.1% |
| Inter-day Precision (%CV) | < 7% | < 10% | < 12.1% |
| Accuracy (Bias %) | < 8% | < 10% | Not specified |
| Recovery | Not specified | > 90% | 81.0 - 139.7% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation with Phospholipid Removal (Phree Cartridges) [3][4][9]
-
Prepare Internal Standard (IS) Working Solution: Dilute the Lyso-Gb3-D7 stock solution in methanol containing 0.1% formic acid to a final concentration of 5 ng/mL.
-
Sample Aliquoting: Pipette 100 µL of plasma, calibrator, or quality control sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of the IS working solution to each tube.
-
Vortex: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes.
-
Phospholipid Removal: Load the supernatant onto a Phree phospholipid removal cartridge and collect the flow-through.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the collected filtrate into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) based Sample Preparation [1][2]
-
Prepare Internal Standard (IS) Spiking Solution: Prepare a working solution of 1-β-D-glucosylsphingosine (GSG) in the appropriate solvent.
-
Sample Pre-treatment: To a plasma sample, add the IS spiking solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Lyso-GB3 and the IS from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Lyso-GB3 quantification.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Lyso-Gb3 Detection in Female Heterozygotes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of globotriaosylsphingosine (Lyso-Gb3) in female heterozygotes with Fabry disease.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of Lyso-Gb3 challenging in female heterozygotes with Fabry disease?
A1: The diagnosis of Fabry disease in females presents unique challenges due to the random X-chromosome inactivation, also known as lyonization.[1] This can result in highly variable activity of the enzyme alpha-galactosidase A (α-Gal A), which is deficient in Fabry disease.[2][3][4][5][6][7][8][9][10] Consequently, a significant proportion of female heterozygotes may exhibit normal or near-normal α-Gal A activity, making enzymatic assays unreliable for diagnosis.[2][3][4][5][6][7][8][9][10] While Lyso-Gb3 is a more sensitive biomarker, its levels in females can also be only slightly elevated or even fall within the normal range in some cases, complicating interpretation.[3][10][11][12]
Q2: Is genetic testing necessary for diagnosing Fabry disease in females?
A2: Yes, genetic testing is mandatory for a definitive diagnosis of Fabry disease in females.[2][3][13] This involves sequencing the GLA gene to identify disease-causing mutations. Deletion and duplication analysis should also be performed to detect larger genetic alterations that sequencing might miss.[2]
Q3: What is the role of Lyso-Gb3 as a biomarker in female heterozygotes?
A3: Lyso-Gb3 is considered a more reliable biomarker than globotriaosylceramide (Gb3) and α-Gal A activity for diagnosing and monitoring Fabry disease, particularly in females.[6][8][9][11][14][15][16] Elevated Lyso-Gb3 levels can support a diagnosis, help differentiate between classic and late-onset phenotypes, and be used to monitor the efficacy of enzyme replacement therapy.[8][14] However, it's important to note that normal Lyso-Gb3 levels do not exclude a diagnosis of Fabry disease in females.[10]
Q4: Are there methods to improve the sensitivity of Lyso-Gb3 detection?
A4: Yes, several advanced mass spectrometry-based techniques have been developed to enhance the sensitivity of Lyso-Gb3 quantification. These include Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and nano-Liquid Chromatography-Tandem Mass Spectrometry (nano-LC-MS/MS).[14][17][18][19][20] These methods offer lower limits of detection, allowing for the quantification of very low concentrations of Lyso-Gb3.[19]
Q5: Can combining Lyso-Gb3 with other biomarkers improve diagnostic accuracy?
A5: Combining the measurement of Lyso-Gb3 with α-Gal A enzyme activity has been shown to substantially improve the diagnostic detection of Fabry disease in females.[6][[“]] One promising approach is the calculation of the α-Gal A/Lyso-Gb3 ratio, which has demonstrated high sensitivity and specificity in distinguishing female patients from healthy controls.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Normal or borderline α-Gal A activity in a symptomatic female. | Random X-chromosome inactivation leading to variable enzyme expression. | Proceed with GLA gene sequencing and deletion/duplication analysis for a definitive diagnosis.[2][3] Measure plasma or dried blood spot Lyso-Gb3 levels as a supportive biomarker.[11][15] |
| Lyso-Gb3 levels are within the normal range in a female with a confirmed GLA mutation. | Some female heterozygotes do not have significantly elevated Lyso-Gb3 levels.[3][10][11][12] | Consider using a more sensitive analytical method like nano-LC-MS/MS.[19][20] Evaluate the α-Gal A/Lyso-Gb3 ratio, which may be a more sensitive indicator.[11] Investigate other potential biomarkers, such as urinary proteomics.[7] |
| Difficulty in differentiating between classic and late-onset phenotypes in females based on Lyso-Gb3 alone. | Overlap in Lyso-Gb3 levels between different phenotypes in females. | Correlate Lyso-Gb3 levels with clinical presentation, family history, and the specific GLA mutation.[3] Consider longitudinal monitoring of Lyso-Gb3 levels and other clinical parameters. |
| Inconsistent Lyso-Gb3 measurements between different laboratories. | Variations in analytical methods, sample preparation, and calibration standards. | Ensure the use of validated and standardized protocols for Lyso-Gb3 quantification.[14] Participate in external quality assessment schemes to ensure accuracy and comparability of results. |
Experimental Protocols
UHPLC-MS/MS Method for Plasma Lyso-Gb3 Quantification
This protocol is a summary of a simple and sensitive method for the analysis of plasma Lyso-Gb3.
1. Sample Preparation:
-
Protein Precipitation: Utilize assisted protein precipitation with Phree cartridges.
-
Internal Standard: Use Lyso-Gb3-D7 as an internal standard.
2. Liquid Chromatography (LC):
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Mobile Phase A: 0.1% Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.
3. Mass Spectrometry (MS/MS):
-
Mode: Multiple Reaction Monitoring (MRM) in positive ionization mode.
-
Ion Spray Voltage: 5000 V.
-
Gas Pressures: Curtain and collision gas (nitrogen) at 30 PSI; nebulizer and heater gas (air) at 40 PSI.
-
Temperature: 450 °C.
-
Potentials: Declustering, collision, and entrance potentials at 80, 40, and 13 V, respectively.
-
Monitored Transitions:
-
Lyso-Gb3: 786.46 m/z > 282.27 m/z
-
Lyso-Gb3-D7 (Internal Standard): 793.56 m/z > 289.34 m/z
-
4. Calibration:
-
Prepare an eight-point calibration curve using pooled blank human plasma spiked with Lyso-Gb3 (e.g., 0.25–100 ng/mL).
Data Presentation
Table 1: Comparison of Diagnostic Sensitivity for Fabry Disease in Females
| Biomarker / Method | Sensitivity | Specificity | Reference |
| α-Gal A Enzyme Activity | 23.5% | - | [16] |
| Plasma Lyso-Gb3 | 82.4% | 100% | [16] |
| Combined α-Gal A and Lyso-Gb3 | Substantially improved detection | - | [6] |
| α-Gal A/Lyso-Gb3 Ratio (DBS) | 100% | 100% | [11] |
Table 2: Plasma Lyso-Gb3 Concentrations in Different Fabry Disease Cohorts (nano-LC-MS/MS)
| Cohort | Mean Plasma Lyso-Gb3 (nM) | Standard Deviation | Reference |
| Classic Fabry Males (n=9) | 140 | ± 47 | [20] |
| Later-Onset Fabry Males (n=7) | 10 | ± 16 | [20] |
| Fabry Females (n=10) | 25 | ± 44 | [20] |
| Functional Variants (n=5) | 0.55 | ± 0.20 | [20] |
| Healthy Subjects (n=40) | 0.37 | ± 0.11 | [20] |
Visualizations
Caption: Diagnostic workflow for Fabry disease in females.
Caption: Simplified Lyso-Gb3 metabolic pathway in Fabry disease.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Females with Fabry disease: an expert opinion on diagnosis, clinical management, current challenges and unmet needs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fabrydiseasenews.com [fabrydiseasenews.com]
- 5. discoverfabry.com [discoverfabry.com]
- 6. archimedlife.com [archimedlife.com]
- 7. A Distinct Urinary Biomarker Pattern Characteristic of Female Fabry Patients That Mirrors Response to Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Plasma LysoGb3: A useful biomarker for the diagnosis and treatment of Fabry disease heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Fabry Disease in Women: Genetic Basis, Available Biomarkers, and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Females with Fabry disease: an expert opinion on diagnosis, clinical management, current challenges and unmet needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Nano-LC-MS/MS for Quantification of Lyso-Gb3 and Its Analogues Reveals a Useful Biomarker for Fabry Disease | PLOS One [journals.plos.org]
- 20. Nano-LC-MS/MS for Quantification of Lyso-Gb3 and Its Analogues Reveals a Useful Biomarker for Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. consensus.app [consensus.app]
Technical Support Center: Troubleshooting Poor Peak Shape in Lysozyme and GB3 Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during the chromatography of Lysozyme and the B3 domain of Protein G (GB3).
General FAQs for Poor Peak Shape
Q1: What are the common types of poor peak shape in chromatography?
A1: The most common types of poor peak shape are peak tailing, peak fronting, and split peaks. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1][2]
-
Peak Tailing: The latter half of the peak is broader than the front half. This is often caused by secondary interactions between the analyte and the stationary phase, a poorly packed column, or excessive dead volume in the system.[1][3]
-
Peak Fronting: The first half of the peak is broader than the latter half. This is commonly a result of column overload, where too much sample is injected, or issues with sample solubility.[4][5][6][7]
-
Split Peaks: The peak appears as two or more merged peaks. This can be caused by a void in the column, a partially blocked frit, or issues with the sample solvent being incompatible with the mobile phase.[6][8][9][10]
Troubleshooting Poor Peak Shape for Lysozyme
Lysozyme is a basic protein (pI ~11) that is often purified using cation exchange chromatography. Its unique properties can lead to specific challenges in achieving optimal peak shape.
Q2: I am observing significant peak tailing during cation exchange chromatography of Lysozyme. What are the potential causes and how can I fix it?
A2: Peak tailing with Lysozyme in cation exchange chromatography is a common issue. The potential causes and solutions are summarized below.
Potential Causes and Solutions for Lysozyme Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions | Increase the ionic strength of the mobile phase to minimize non-specific hydrophobic interactions.[3] Consider adding a small amount of an organic modifier if compatible with your column and detection method. |
| Column Contamination | Clean the column with a high salt concentration solution (e.g., 1-2 M NaCl) to remove strongly bound proteins. If the problem persists, a more rigorous cleaning-in-place (CIP) procedure may be necessary. |
| Poorly Packed Column Bed | A void at the column inlet or channeling in the packed bed can cause tailing.[1][11] Repacking the column may be necessary. For pre-packed columns, consult the manufacturer's instructions for performance checks. |
| Sub-optimal pH | Ensure the mobile phase pH is at least 1-2 pH units below the pI of Lysozyme to ensure it is positively charged and binds effectively to the cation exchanger. Operating too close to the pI can lead to mixed interactions and tailing.[12] |
| Microbial Contamination | Microbial growth in the mobile phase or on the column can lead to peak tailing.[3] Prepare fresh mobile phase daily and store the column in an appropriate bacteriostatic solution. |
Troubleshooting Workflow for Lysozyme Peak Tailing
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. snlabtester.com [snlabtester.com]
- 3. support.waters.com [support.waters.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. support.waters.com [support.waters.com]
- 6. acdlabs.com [acdlabs.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. bio-works.com [bio-works.com]
- 9. researchgate.net [researchgate.net]
- 10. support.waters.com [support.waters.com]
- 11. silicycle.com [silicycle.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Lyso-Gb3-d7 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage conditions for Lyso-Gb3-d7. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Lyso-Gb3-d7?
A1: The recommended storage conditions for Lyso-Gb3-d7 depend on whether it is in solid form or dissolved in a solvent. Following these guidelines is crucial for maintaining the compound's stability.
Q2: How long is Lyso-Gb3-d7 stable under these conditions?
A2: The stability of Lyso-Gb3-d7 varies with its form (solid or in solvent) and the storage temperature.[1][2][3][4][5]
Q3: What solvents are recommended for dissolving Lyso-Gb3-d7?
A3: Lyso-Gb3-d7 is soluble in DMSO at a concentration of greater than 1 mg/mL.[3] For use in LC-MS/MS applications, it is often dissolved in methanol (B129727).[6][7] When using DMSO, it is advisable to use a newly opened container, as DMSO is hygroscopic and absorbed water can affect solubility.[2][4] Ultrasonic and warming may be needed to fully dissolve the compound in DMSO.[2][4]
Q4: Can Lyso-Gb3-d7 be shipped at room temperature?
A4: Yes, shipping at room temperature is acceptable for short durations (less than 2 weeks).[1] However, upon receipt, it should be stored at the recommended long-term storage temperature.
Q5: Is Lyso-Gb3-d7 sensitive to freeze-thaw cycles?
A5: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes before storage.[2][4]
Troubleshooting Guide
Issue 1: Inconsistent or poor analytical results (e.g., peak area variation in LC-MS).
-
Possible Cause 1: Improper storage of stock solutions.
-
Possible Cause 2: Degradation of working solutions.
-
Question: How long have your diluted working solutions been stored?
-
Recommendation: A study has shown that extracts of lyso-Gb3 are stable in a UHPLC autosampler at 4°C for up to 48 hours.[8] It is best practice to prepare fresh working solutions daily from a properly stored stock solution.
-
-
Possible Cause 3: Contamination or solvent issues.
Issue 2: Difficulty dissolving Lyso-Gb3-d7 solid.
-
Possible Cause: Inadequate solubilization technique.
Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [2][4] |
| -20°C | 1 year | [3][5] | |
| In Solvent | -80°C | 6 months | [1][2][4] |
| -20°C | 1 month | [1][2][4] |
Experimental Protocols
Protocol: Preparation of Lyso-Gb3-d7 Stock and Working Solutions for LC-MS/MS
This protocol describes a general procedure for preparing Lyso-Gb3-d7 solutions for use as an internal standard in quantitative analysis.
Materials:
-
Lyso-Gb3-d7 (solid)
-
LC-MS grade methanol
-
LC-MS grade water
-
0.1% Formic acid in methanol (optional, for deproteinizing solution)
-
Vortex mixer
-
Calibrated pipettes
-
Cryovials for aliquoting
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Allow the vial of solid Lyso-Gb3-d7 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of Lyso-Gb3-d7.
-
Dissolve the solid in pure LC-MS grade methanol to achieve a final concentration of 100 µg/mL.[6][7]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage of Stock Solution:
-
Working Internal Standard Solution Preparation (e.g., 5 ng/mL):
-
On the day of analysis, thaw one aliquot of the stock solution.
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., 0.1% formic acid in methanol) to reach the final desired concentration for spiking into samples.[6] For example, a 5 ng/mL solution is commonly used as a deproteinizing solution.[6]
-
Visualizations
Caption: Recommended workflow for storing and handling Lyso-Gb3-d7.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry Analysis of Globotriaosylsphingosine and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lyso-Gb3 Extraction from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solid-phase extraction (SPE) of globotriaosylsphingosine (Lyso-Gb3) from plasma samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the SPE of Lyso-Gb3 from plasma.
| Issue / Question | Potential Causes | Recommended Solutions |
| Why is my Lyso-Gb3 recovery low or inconsistent? | 1. Analyte Breakthrough during Loading: The sample loading conditions may not be optimal for Lyso-Gb3 retention. This can happen if the sample solvent is too strong, the pH is incorrect, or the flow rate is too high.[1][2] | - Adjust Sample pH: Lyso-Gb3 is a basic compound. Ensure the sample pH is adjusted to at least 2 pH units below its pKa to promote a positive charge, enhancing its retention on a cation exchange sorbent.[3][4] - Dilute the Sample: Dilute the plasma sample with a weak, aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6) before loading to reduce solvent strength.[1][5] - Reduce Flow Rate: Decrease the loading flow rate to allow sufficient interaction time between Lyso-Gb3 and the sorbent.[1][6] - Check Sorbent Choice: Ensure you are using an appropriate sorbent. Mixed-mode strong cation exchange (MCX) sorbents are highly effective for Lyso-Gb3.[7][8] |
| 2. Premature Elution during Washing: The wash solvent may be too strong, causing the analyte to be washed away with interferences.[1][9] | - Optimize Wash Solvent: Use the strongest possible wash solvent that does not elute Lyso-Gb3. Test a gradient of increasing organic solvent (e.g., methanol) concentration. For MCX, an acidic wash (e.g., 1M acetic acid) can remove neutral and acidic interferences, followed by an organic wash (e.g., methanol) to remove lipids.[5][10] | |
| 3. Incomplete Elution: The elution solvent is not strong enough to disrupt the interaction between Lyso-Gb3 and the sorbent.[9][11] | - Increase Elution Solvent Strength: For MCX sorbents, use a basic organic solvent to neutralize the charge on Lyso-Gb3 and disrupt the ionic interaction. A common choice is 5% ammonium hydroxide (B78521) in methanol (B129727).[3][5] - Increase Elution Volume: Ensure a sufficient volume of elution solvent is used. Try eluting with two smaller aliquots instead of one large one.[6] | |
| 4. Sorbent Drying: The SPE cartridge may have dried out before sample loading or after the wash step.[6][11] | - Prevent Drying: Do not let the sorbent bed go dry after conditioning/equilibration and before sample loading. For some protocols, a drying step after the wash is necessary, but over-drying can hinder elution.[9][11] | |
| Why am I seeing high matrix effects (ion suppression)? | 1. Co-elution of Phospholipids (B1166683): Phospholipids are a major component of plasma and a primary cause of ion suppression in ESI-MS.[7] They can co-elute with Lyso-Gb3 if not adequately removed. | - Use a Mixed-Mode SPE Sorbent: Polymeric mixed-mode strong cation exchange sorbents are very effective at removing phospholipids.[7][8] - Optimize Wash Steps: Incorporate a strong organic wash step (e.g., with methanol or acetonitrile) after an aqueous wash to effectively remove lipids bound by reversed-phase mechanisms.[10] |
| 2. Insufficient Chromatographic Separation: The analytical column may not be adequately separating Lyso-Gb3 from other endogenous plasma components. | - Modify LC Method: Optimize the liquid chromatography gradient to ensure Lyso-Gb3 is separated from the regions where most phospholipids elute. | |
| Why is the flow rate through my SPE cartridge slow? | 1. Particulate Matter: The plasma sample may contain particulates that are clogging the sorbent bed.[6] | - Centrifuge or Filter Sample: Before loading, centrifuge the plasma sample at high speed to pellet any precipitates or filter it through a 0.2 or 0.45 µm filter.[6] |
| 2. High Sample Viscosity: Plasma can be viscous, leading to slow flow.[6] | - Dilute Sample: Dilute the plasma sample with a weak aqueous buffer before loading onto the SPE cartridge.[6] |
Frequently Asked Questions (FAQs)
Q1: What type of SPE sorbent is best for Lyso-Gb3 extraction from plasma?
A1: Mixed-mode solid-phase extraction, particularly using a strong cation exchange (SCX) combined with a reversed-phase polymer, is highly recommended.[7][8] Lyso-Gb3 is a basic molecule with a primary amine that will be positively charged under acidic conditions. This allows it to bind strongly to the cation exchanger, while the reversed-phase character of the sorbent helps retain and remove nonpolar interferences like phospholipids.[5] This dual retention mechanism allows for rigorous washing steps, resulting in a cleaner extract and reduced matrix effects.[5][7]
Q2: How important is pH control during the SPE process?
A2: pH control is critical for mixed-mode cation exchange SPE.[3][4]
-
Loading: The sample should be acidified to a pH at least two units below the pKa of Lyso-Gb3's primary amine. This ensures the analyte is fully protonated (positively charged) and binds strongly to the negatively charged SCX sorbent.[3][12]
-
Washing: Maintaining an acidic pH during aqueous wash steps will keep Lyso-Gb3 retained on the sorbent while washing away neutral or acidic interferences.
-
Elution: To elute Lyso-Gb3, the pH must be raised using a basic solvent (e.g., containing ammonium hydroxide). This neutralizes the charge on the Lyso-Gb3 molecule, disrupting its ionic bond with the sorbent and allowing it to be eluted.[5][13]
Q3: What is the best internal standard (IS) for Lyso-Gb3 quantification?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C-labeled or deuterium-labeled Lyso-Gb3 (e.g., lyso-Gb3-D7). These standards have nearly identical chemical properties and extraction behavior to the endogenous analyte, allowing them to effectively compensate for variations in sample preparation and matrix effects. If a stable-isotope labeled standard is not available, a structurally similar analog, such as N-glycinated lyso-ceramide trihexoside or 1-β-D-glucosylsphingosine (GSG), can be used, but care must be taken to ensure it co-elutes and behaves similarly to Lyso-Gb3.[10]
Q4: Can I use protein precipitation (PPT) or liquid-liquid extraction (LLE) instead of SPE?
A4: Yes, other methods like PPT and LLE have been used, but they have trade-offs.[7]
-
Protein Precipitation (PPT): This is a simple and fast method, often done with methanol or acetonitrile. However, it is less selective than SPE and can result in significant matrix effects due to the high amount of phospholipids remaining in the extract.[7]
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts but is often more time-consuming and may have lower recovery for polar analytes like Lyso-Gb3.[8] SPE, especially mixed-mode SPE, generally provides the best balance of high recovery and excellent sample cleanup, which is crucial for sensitive and robust LC-MS/MS analysis.[8]
Experimental Protocol: SPE of Lyso-Gb3 using Mixed-Mode Cation Exchange
This protocol is a general guideline for extracting Lyso-Gb3 from human plasma using a mixed-mode strong cation exchange (MCX) SPE cartridge.
1. Materials and Reagents
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, 30 mg)
-
Plasma: Human plasma collected in K2-EDTA tubes
-
Internal Standard (IS): Lyso-Gb3 stable isotope-labeled standard (e.g., ¹³C₆-Lyso-Gb3)
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium Hydroxide, Acetic Acid, Ammonium Acetate.
2. Sample Preparation
-
Thaw plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Spike with the internal standard solution.
-
Add 400 µL of 4% formic acid in water and vortex for 30 seconds. This step precipitates proteins and adjusts the pH for SPE loading.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for SPE loading.
3. Solid-Phase Extraction Procedure
-
Condition: Pass 1 mL of methanol through the MCX cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent dry.
-
Load: Load the entire pre-treated plasma supernatant onto the cartridge at a slow, steady flow rate (approx. 1 drop/second).
-
Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in water through the cartridge to remove polar interferences.
-
Wash 2 (Organic): Pass 1 mL of methanol through the cartridge to remove non-polar interferences like phospholipids.
-
Dry: Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
Elute: Elute Lyso-Gb3 by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize key performance metrics from various Lyso-Gb3 extraction and analysis methods.
Table 1: Comparison of Extraction Method Performance
| Extraction Method | Analyte Recovery | Key Advantages | Key Disadvantages | Reference |
| Mixed-Mode SPE (MCX) | >90% | Excellent removal of phospholipids, high recovery, clean extracts. | More steps and development time required. | [14] |
| Protein Precipitation (PPT) | >90% | Fast, simple, and requires minimal solvent. | High potential for matrix effects (ion suppression). | [15] |
| Liquid-Liquid Extraction (LLE) | >90% | Can produce very clean extracts. | More laborious, may have lower recovery for polar analytes. | [14] |
Table 2: LC-MS/MS Parameters for Lyso-Gb3 Analysis
| Parameter | Typical Value / Type | Reference |
| Analyte | Globotriaosylsphingosine (Lyso-Gb3) | [14] |
| Internal Standard | N-glycinated lyso-ceramide trihexoside | [14] |
| Precursor Ion (m/z) | 786.8 | [14] |
| Product Ion (m/z) | 268.3 | [14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| Analytical Column | C4 or C18 reversed-phase | [14] |
| Mobile Phase A | 0.1-0.2% Formic Acid in Water | [14] |
| Mobile Phase B | 0.1-0.2% Formic Acid in Methanol or Acetonitrile | [14] |
| LLOQ | 0.25 - 2.5 nmol/L | [10][15] |
Visual Diagrams
Caption: Workflow for Lyso-Gb3 extraction from plasma using SPE.
Caption: Troubleshooting logic for low Lyso-Gb3 recovery in SPE.
References
- 1. silicycle.com [silicycle.com]
- 2. youtube.com [youtube.com]
- 3. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biotage.com [biotage.com]
- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 6. SPE Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 11. specartridge.com [specartridge.com]
- 12. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Lyso-Gb3 Dried Blood Spot (DBS) Analysis
Welcome to the technical support center for Lyso-globotriaosylsphingosine (Lyso-Gb3) analysis using dried blood spots (DBS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address variability and ensure accuracy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lyso-Gb3, and why is it analyzed using Dried Blood Spots (DBS)?
A1: Lyso-globotriaosylsphingosine (Lyso-Gb3) is a key biomarker for Fabry disease, an X-linked lysosomal storage disorder.[1] Its accumulation is directly related to the deficient activity of the α-galactosidase A enzyme.[2] DBS analysis is increasingly used for Lyso-Gb3 measurement due to its significant advantages, including minimally invasive sample collection (finger prick), ease of sample shipment and storage, and good biomarker stability.[3][4] This makes DBS a convenient and effective method for diagnosis, screening, and therapeutic monitoring of Fabry disease.[2][5]
Q2: What are the primary sources of variability in Lyso-Gb3 DBS analysis?
A2: Variability can be introduced at multiple stages. The main sources are categorized as pre-analytical and analytical. Pre-analytical variables include hematocrit levels affecting blood spot size and viscosity, inconsistent sample collection techniques, improper drying, and poor storage conditions.[3][6] Analytical variables stem from the specifics of the laboratory method, such as extraction efficiency, matrix effects, and the precision of the quantification technique, which is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5]
Q3: How does hematocrit (Hct) impact the accuracy of Lyso-Gb3 measurements?
A3: Hematocrit, the volume percentage of red blood cells, significantly influences how blood spreads on the filter paper.[3] Blood with high hematocrit is more viscous and forms a smaller, more concentrated spot than blood with low hematocrit for the same volume.[6] When a fixed-diameter disc is punched for analysis, it can contain different volumes of blood, leading to measurement bias.[3] This effect is a major source of error and can cause discrepancies, particularly in anemic patients with low hematocrit levels.[2][5][7] Using volumetric microsampling devices or analyzing the entire spot can help overcome this hematocrit bias.[1][3]
Q4: What are the best practices for collecting and storing DBS samples for Lyso-Gb3 analysis?
A4: For collection, it is crucial to ensure a clean finger prick, wipe away the first drop of blood, and then apply a single, sufficient drop to fill the designated circle on the card, allowing it to soak through completely.[8][9] Avoid "milking" the finger excessively. The cards must be air-dried horizontally for at least 3-4 hours, away from direct sunlight or heat, without the spots touching any surfaces.[8][9][10] For storage, dried cards should be placed in a sealed bag with a desiccant pack to control humidity and stored at -20°C for long-term stability until analysis.[2][10]
Q5: Is DBS analysis of Lyso-Gb3 suitable for all patient populations?
A5: While DBS is a robust method, its utility can be limited in certain populations. For instance, Lyso-Gb3 concentrations may be below the limit of quantitation in a significant number of newborn infants with Fabry disease, making it less suitable for newborn screening.[11][12] Additionally, some females with late-onset mutations may have undetectable or normal Lyso-Gb3 levels.[11][12] Therefore, results must be interpreted in the context of the patient's clinical presentation and phenotype.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
Issue 1: High variability between replicate punches from the same DBS card.
-
Possible Cause: Inhomogeneous blood spot. This can be caused by improper application of blood, such as layering multiple small drops, which leads to a "bulls-eye" effect.[8] Hematocrit variations can also cause uneven spreading.[3]
-
Recommended Solution:
-
Review the blood spotting technique to ensure a single, large drop is applied to the center of the circle, allowing it to spread and soak through evenly.[9]
-
Visually inspect the front and back of the DBS card to ensure the spot is uniform before punching.
-
If hematocrit is suspected to be a major factor, consider methods that mitigate its effect, such as using volumetric absorptive microsampling (VAMS) devices.[6]
-
Issue 2: Lyso-Gb3 results from DBS do not correlate well with plasma samples from the same patient.
-
Possible Cause: The primary reason for poor correlation is often the hematocrit effect, especially in patients with anemia (low hematocrit).[5][7]
-
Recommended Solution:
-
Measure the patient's hematocrit level. If it is outside the normal range (e.g., 34-52%), interpret the DBS results with caution.[1][3]
-
For clinical studies requiring high concordance, validate the DBS method against plasma across a wide range of hematocrit levels.
-
Employing volumetric collection devices can significantly improve the correlation between DBS and plasma by ensuring a fixed volume of blood is collected regardless of hematocrit.[1]
-
Issue 3: Lyso-Gb3 concentrations are consistently lower than expected or below the limit of quantitation (LLOQ).
-
Possible Cause: Analyte degradation due to improper sample handling or storage.[13] This can occur if the DBS cards were not dried thoroughly, exposed to high temperatures, or stored in humid conditions.[10] Severe hemolysis has also been shown to decrease measured Lyso-Gb3 levels.[13]
-
Recommended Solution:
-
Confirm that the DBS collection, drying, and storage protocols were followed strictly. Samples must be dried for at least 4 hours at room temperature and stored with a desiccant at -20°C.[2][9]
-
Evaluate the stability of Lyso-Gb3 under your specific laboratory and shipping conditions. Studies show Lyso-Gb3 is stable in plasma at -20°C and 4°C for about 28 days but can degrade after 4 days at room temperature (20°C).[13]
-
Check the LLOQ of your assay. Lyso-Gb3 levels can be very low in certain populations (e.g., newborns, females with late-onset mutations), and a highly sensitive method is required for detection.[11]
-
Issue 4: High background or matrix effect is observed during LC-MS/MS analysis.
-
Possible Cause: Interference from other molecules present in the blood matrix that were not sufficiently removed during the extraction process. The extraction method may not be optimized for DBS.
-
Recommended Solution:
-
Optimize the sample extraction protocol. This may involve testing different extraction solvents or using a solid-phase extraction (SPE) step to clean up the sample before injection.
-
Validate the method by evaluating the matrix effect. This is typically done by comparing the analyte response in extracted blank matrix spiked post-extraction with the response in a neat solution.[2]
-
Ensure the use of a suitable internal standard, preferably a stable isotope-labeled version of Lyso-Gb3, to compensate for matrix effects and variations in extraction recovery.[14]
-
Data Presentation
Table 1: Summary of Intra-Day Assay Performance for Lyso-Gb3 in DBS
This table summarizes the precision and accuracy from a study validating a UHPLC-MS/MS method for Lyso-Gb3 analysis in DBS.[1]
| Collection Method | QC Level | Spiked Conc. (nM) | Precision (%RSD) | Accuracy (%Bias) |
| Whatman-GE 903 (W-DBS) | Low (sLQC) | 0.75 | 4.7% | 6.2% |
| Medium (sMQC) | 75 | 3.9% | 9.6% | |
| High (sHQC) | 250 | 3.2% | 6.7% | |
| Capitainer®B (CB-DBS) | Low (sLQC) | 0.75 | 5.5% | 0.1% |
| Medium (sMQC) | 75 | 12.3% | 12.3% | |
| High (sHQC) | 250 | 2.9% | 4.8% |
%RSD: Percent Relative Standard Deviation; sQC: spiked Quality Control.
Table 2: Representative Lyso-Gb3 Concentrations in DBS/Serum Across Different Fabry Disease Cohorts
Note: Values can vary significantly between laboratories and methods. These values are for illustrative purposes.
| Patient Group | N | Mean Lyso-Gb3 (ng/mL) | Range (ng/mL) | Source |
| Classic Males | 18 | 61 ± 38 (Serum) | - | [15] |
| Later-Onset Males | 5 | 14 ± 12 (Serum) | - | [15] |
| Females (Classic Families) | 30 | 10 ± 5.4 (Serum) | - | [15] |
| Classic Patients (Male/Female) | 13 | - | 2.06 - 54.1 (DBS) | [11] |
| Healthy Controls | 29 | 0.57 ± 0.31 (DBS) | <0.28 - 1.4 | [11] |
Experimental Protocols
Protocol 1: Recommended Dried Blood Spot (DBS) Collection Methodology
-
Preparation: Wash hands with warm soap and water to increase blood flow. Select a finger on the non-dominant hand. Clean the fingertip with an alcohol wipe and allow it to air dry completely.[8]
-
Puncture: Use a sterile, single-use lancet to prick the side of the fingertip.[8]
-
First Drop: Wipe away the first drop of blood with sterile gauze.[8]
-
Spotting: Gently squeeze the finger to form a large, hanging drop of blood. Touch the drop to the center of a circle on the collection card without letting the finger touch the paper. Allow the blood to soak through and completely fill the circle.[8][9]
-
Fill Circles: Repeat for the required number of circles. Do not apply additional blood to a spot that is already drying.[8]
-
Drying: Place the card horizontally in a clean, dry area away from direct sunlight or heat. Allow it to air dry for a minimum of 4 hours. The spots should not touch any surfaces while drying.[9][10]
-
Storage: Once completely dry, place the card in a sealable bag with a desiccant pack. Store at -20°C until shipment or analysis.[2]
Protocol 2: Overview of Lyso-Gb3 Extraction and LC-MS/MS Analysis
-
Punching: A standardized disc (e.g., 3 mm) is punched from the center of a homogenous dried blood spot and placed into a well of a 96-well plate.
-
Extraction: An extraction solution containing an internal standard (e.g., stable isotope-labeled Lyso-Gb3) in a solvent like methanol (B129727) is added to each well.[14]
-
Incubation & Separation: The plate is agitated or sonicated to ensure complete extraction of the analyte from the filter paper. It is then centrifuged to pellet the paper disc and any precipitated proteins.[12]
-
Analysis: The supernatant is transferred to a new plate and injected into an LC-MS/MS system.
-
Quantification: The concentration of Lyso-Gb3 is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in a similar matrix.[2][11] Multiple reaction monitoring (MRM) is used for specific detection.[16]
Visualizations
Caption: Recommended workflow for DBS sample collection, processing, and analysis.
Caption: Key factors contributing to variability in Lyso-Gb3 DBS analysis.
Caption: A decision tree for troubleshooting inconsistent Lyso-Gb3 DBS results.
References
- 1. Mass Spectrometry Analysis of Globotriaosylsphingosine and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The use of dried blood spot samples in the diagnosis of lysosomal storage disorders--current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicenter evaluation of use of dried blood spot compared to conventional plasma in measurements of globotriaosylsphingosine (LysoGb3) concentration in 104 Fabry patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multicenter evaluation of use of dried blood spot compared to conventional plasma in measurements of globotriaosylsphingosine (LysoGb3) concentration in 104 Fabry patients [boa.unimib.it]
- 8. Dried Blood Spot (DBS) Sample Collection Instructions - MosaicDX [mosaicdx.com]
- 9. youtube.com [youtube.com]
- 10. Collection and storage of Dried Blood Spots [nutrisurvey.de]
- 11. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS Studies on Sample Quality Control of Fabry Disease [pibb.ac.cn]
- 14. researchgate.net [researchgate.net]
- 15. Correlation of Lyso-Gb3 levels in dried blood spots and sera from patients with classic and Later-Onset Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Detecting Low Levels of Lyso-Gb3 in Late-Onset Fabry Disease
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of low levels of globotriaosylsphingosine (Lyso-Gb3), a critical biomarker for the diagnosis and monitoring of late-onset Fabry disease.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of Lyso-Gb3, particularly when dealing with low concentrations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Lyso-Gb3 | Inefficient extraction of Lyso-Gb3 from the plasma/serum matrix. | Optimize the extraction method. Consider solid-phase extraction (SPE) for cleaner samples or a simple protein precipitation with methanol (B129727), which has been shown to be effective. Ensure complete protein precipitation and vortexing. |
| Suboptimal ionization in the mass spectrometer source. | Ensure the mass spectrometer is operating in positive electrospray ionization (ESI) mode. Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific instrument. | |
| Degradation of Lyso-Gb3 during sample preparation or storage. | Keep samples on ice or at 4°C during preparation. Plasma samples are stable for up to 6 hours at room temperature, 48 hours at 4°C, and for longer periods (e.g., 20 weeks) at -20°C.[1] Avoid repeated freeze-thaw cycles. | |
| High Background Noise or Matrix Effects | Co-elution of interfering endogenous substances from the plasma/serum matrix. | Improve chromatographic separation by adjusting the gradient, flow rate, or using a different column (e.g., C4).[2][3] Employ a divert valve to direct the flow to waste during the initial and final stages of the run when interfering compounds may elute. |
| Inadequate sample cleanup. | Use a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering components. | |
| Use of an inappropriate internal standard (IS). | Utilize a stable isotope-labeled internal standard, such as Lyso-Gb3-d7, which co-elutes with the analyte and effectively compensates for matrix effects.[4] | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Ensure the mobile phase composition is appropriate. Acidification with formic acid (e.g., 0.1-0.2%) is commonly used to improve peak shape for Lyso-Gb3.[2][3][5] Check for column degradation or contamination. |
| Injection of sample in a solvent stronger than the initial mobile phase. | Ensure the final sample solvent is compatible with or weaker than the initial mobile phase to prevent peak distortion. | |
| Inconsistent or Non-Reproducible Results | Variability in sample preparation. | Ensure consistent timing and technique for all sample preparation steps, especially extraction and evaporation. Use of automated liquid handlers can improve reproducibility. |
| Instability of the LC-MS/MS system. | Equilibrate the system thoroughly before starting the analytical run. Monitor system suitability by injecting a standard sample at regular intervals throughout the run. | |
| Inconsistent internal standard addition. | Ensure the internal standard is added accurately to all samples, calibrators, and quality controls at the beginning of the sample preparation process. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for quantifying low levels of Lyso-Gb3 in late-onset Fabry disease patients?
A1: The most widely accepted and sensitive method for the quantification of Lyso-Gb3 is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][5][6] This technique offers high specificity and sensitivity, allowing for the detection of the low Lyso-Gb3 concentrations often seen in late-onset Fabry disease and female patients.[7][8]
Q2: What type of sample is preferred for Lyso-Gb3 analysis?
A2: Plasma is the most common matrix used for Lyso-Gb3 quantification.[1][5][9] Blood samples can be collected in heparinized tubes.[5] Dried blood spots (DBS) can also be used, which may be advantageous for large-scale screening programs.[4][10][11]
Q3: What is a typical lower limit of quantification (LLOQ) for a sensitive Lyso-Gb3 assay?
A3: For reliable detection in late-onset cases, an LLOQ in the low ng/mL or nmol/L range is desirable. Several methods have reported LLOQs of 0.25 ng/mL, which allows for a clear distinction between healthy controls and Fabry patients.[5] One study reported a limit of detection of 0.7 nmol/L and a limit of quantification of 2.5 nmol/L.[1]
Q4: Why is an internal standard crucial for accurate Lyso-Gb3 quantification?
A4: An internal standard (IS) is essential to correct for variability in sample preparation and to compensate for matrix effects, which can suppress or enhance the analyte signal.[1] A stable isotope-labeled internal standard, such as Lyso-Gb3-d7, is ideal as it has nearly identical chemical and physical properties to the endogenous Lyso-Gb3.[4]
Q5: What are the expected Lyso-Gb3 levels in late-onset Fabry disease compared to classic Fabry disease and healthy individuals?
A5: Patients with classic Fabry disease, particularly males, have markedly elevated Lyso-Gb3 levels.[9] In contrast, individuals with late-onset Fabry disease and female patients typically have lower, though still elevated, concentrations compared to healthy controls.[8][9][12] Healthy individuals have very low to undetectable levels of Lyso-Gb3. A cut-off value of around 0.6 ng/mL has been proposed to differentiate Fabry patients from healthy subjects with high sensitivity and specificity.[4][5]
Q6: Can Lyso-Gb3 levels be undetectable in some Fabry patients?
A6: Yes, some female patients with late-onset Fabry disease may have Lyso-Gb3 levels that are very low or even overlap with the normal range.[7][13][14] Therefore, while Lyso-Gb3 is a valuable biomarker, genetic testing for mutations in the GLA gene remains the gold standard for diagnosis in females.[14]
Q7: Are there alternative methods to LC-MS/MS for Lyso-Gb3 detection?
A7: While LC-MS/MS is the preferred method due to its sensitivity and specificity, other methods like ELISA have been developed. However, methods such as high-performance liquid chromatography (HPLC) with fluorescence detection have been reported to have lower sensitivity for Lyso-Gb3.[6]
Data Presentation
Table 1: Comparison of LC-MS/MS Method Parameters for Lyso-Gb3 Quantification
| Parameter | Method 1 | Method 2 |
| Sample Type | Plasma | Serum, Blood |
| Sample Preparation | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Chloroform/Methanol/H2O) |
| Chromatography | UHPLC | LC |
| Column | Not specified | C4 |
| Mobile Phase A | 0.1% Formic Acid in Water | H2O with 2 mM Ammonium Formate, 0.2% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol with 1 mM Ammonium Formate, 0.2% Formic Acid |
| Internal Standard | Lyso-Gb3-d7 | N-glycinated lyso-ceramide trihexoside |
| Mass Spectrometry | MS/MS (MRM, Positive ESI) | MS/MS (MRM, Positive ESI) |
| Calibration Range | 0.25–100 ng/mL | Not specified |
| LLOQ | 0.25 ng/mL | Not specified |
| Reference | [5] | [2][3] |
Table 2: Representative Lyso-Gb3 Concentrations in Different Populations
| Population | Lyso-Gb3 Concentration Range (ng/mL) | Reference |
| Healthy Controls | < 0.6 | [5] |
| Late-Onset Fabry Males | Pathologic but low concentrations (e.g., 1.8 - 2.9) | [12] |
| Classic Fabry Males | 0.50 to 73.13 | [5] |
| Fabry Females | Often lower than males, can overlap with healthy controls | [5][7][14] |
Experimental Protocols
Protocol 1: Lyso-Gb3 Quantification in Plasma using UHPLC-MS/MS with Protein Precipitation
This protocol is adapted from a rapid and simple method for plasma Lyso-Gb3 analysis.[5]
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of Lyso-Gb3 and the internal standard (Lyso-Gb3-d7) in methanol.
-
Create a series of working standard solutions by diluting the Lyso-Gb3 stock solution with methanol.
-
Spike pooled blank human plasma with the working standard solutions to generate an eight-point calibration curve (e.g., 0.25, 0.5, 1, 5, 10, 20, 50, 100 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Assisted Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC, add 200 µL of the internal standard solution (e.g., 5 ng/mL Lyso-Gb3-d7 in methanol with 0.1% formic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube or vial for analysis. A Phree cartridge can be used for simultaneous precipitation and filtration.
-
-
UHPLC-MS/MS Analysis:
-
UHPLC System: A standard UHPLC system.
-
Column: A suitable C18 or similar reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient to separate Lyso-Gb3 from matrix components (e.g., starting at a low percentage of B, ramping up to a high percentage of B, and then re-equilibrating).
-
Flow Rate: A typical UHPLC flow rate (e.g., 0.4-0.6 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for Lyso-Gb3 (e.g., m/z 786.8 > 268.3) and the internal standard.[2][3]
-
-
Data Analysis:
-
Integrate the peak areas for Lyso-Gb3 and the internal standard.
-
Calculate the peak area ratio (Lyso-Gb3 / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of Lyso-Gb3 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: Workflow for Lyso-Gb3 quantification by LC-MS/MS.
Caption: Pathophysiology of Fabry disease.
References
- 1. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fabrydiseasenews.com [fabrydiseasenews.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Late onset variants in Fabry disease: Results in high risk population screenings in Argentina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Lyso GB3-d7 vs. C13-labeled Lyso GB3 in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of biomarkers, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. In the analysis of Lyso GB3, a key biomarker for Fabry disease, both deuterated (Lyso GB3-d7) and carbon-13 labeled (¹³C-labeled) Lyso GB3 are commonly employed as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable internal standard for your analytical needs.
The ideal internal standard should exhibit chemical and physical properties identical to the analyte of interest, differing only in mass. This ensures that it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately compensating for variations throughout the analytical process. While both deuterated and ¹³C-labeled standards are designed to meet this ideal, inherent isotopic differences can lead to distinct analytical performance characteristics.
Quantitative Performance Comparison
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Reported Value | Matrix | Notes | Source(s) |
| Calibration Range | 0.25 – 100 ng/mL (0.32 – 127.24 nmol/L) | Plasma | Excellent linearity within this range. | [1] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL (0.32 nmol/L) | Plasma | Allows for accurate measurement of low Lyso GB3 concentrations. | [1] |
| Intra-Assay Precision (CV%) | < 10% | Plasma | High reproducibility within the same analytical run. | [1] |
| Inter-Assay Precision (CV%) | < 10% | Plasma | High reproducibility across different analytical runs. | [1] |
| Intra-Assay Accuracy | < 10% | Plasma | High degree of closeness to the true value within the same run. | [1] |
| Inter-Assay Accuracy | < 10% | Plasma | High degree of closeness to the true value across different runs. | [1] |
Conversion from ng/mL to nmol/L is based on the molecular weight of Lyso GB3 (785.91 g/mol ).[2][3][4]
Table 2: Performance Characteristics of ¹³C-labeled Lyso GB3 as an Internal Standard
| Parameter | Reported Value | Matrix | Notes | Source(s) |
| Intra-Day Precision (%RSD) | 2.9% - 12.3% | Dried Blood Spots (DBS) | Acceptable precision at low, medium, and high concentrations. | |
| Intra-Day Accuracy (Mean Bias) | 0.1% - 12.3% | Dried Blood Spots (DBS) | Acceptable accuracy at low, medium, and high concentrations. |
Key Performance Considerations
Chromatographic Co-elution: One of the most significant differences between deuterated and ¹³C-labeled internal standards is their chromatographic behavior. ¹³C-labeled standards are generally considered superior as they typically co-elute perfectly with the native analyte.[5] This is because the substitution of ¹²C with ¹³C results in a negligible change in the physicochemical properties of the molecule.
Deuterated standards, on the other hand, can sometimes exhibit a slight retention time shift, often eluting slightly earlier than the non-labeled analyte.[5] This "isotope effect" can lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same degree of ion suppression or enhancement, potentially compromising the accuracy of quantification.
Isotopic Stability: ¹³C-labeled internal standards are highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[5] Deuterated standards, particularly if the deuterium (B1214612) atoms are located on exchangeable sites (e.g., hydroxyl or amine groups), can be susceptible to back-exchange with protons from the solvent, which can lead to a loss of the isotopic label and inaccurate results.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental workflows for the quantification of Lyso GB3 using both types of internal standards.
Experimental Workflow for Lyso GB3 Quantification using this compound
Experimental Workflow for Lyso GB3 Quantification using ¹³C-labeled Lyso GB3
Conclusion and Recommendation
While both this compound and ¹³C-labeled Lyso GB3 can be used to develop robust and reliable LC-MS/MS assays for the quantification of Lyso GB3, the available evidence and theoretical considerations suggest that ¹³C-labeled Lyso GB3 is the superior choice for achieving the highest levels of accuracy and precision .
The key advantages of ¹³C-labeled Lyso GB3 include:
-
Identical Chromatographic Behavior: Ensures perfect co-elution with the analyte, providing more accurate correction for matrix effects.[5]
-
Enhanced Isotopic Stability: Eliminates the risk of isotopic back-exchange, ensuring the integrity of the internal standard throughout the analytical process.[5]
-
Improved Accuracy and Precision: The closer physicochemical properties to the native analyte lead to more reliable and reproducible quantification.
The primary advantage of deuterated internal standards like this compound is often their lower cost and wider availability. However, for clinical and regulated bioanalytical laboratories where data integrity is paramount, the investment in a ¹³C-labeled internal standard is well-justified. The use of a ¹³C-labeled standard minimizes the risk of analytical errors, particularly in complex biological matrices, leading to more defensible and reliable results in Fabry disease research and diagnostics.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lyso GB3 (synthetic) powder Avanti Polar Lipids [sigmaaldrich.com]
- 4. Lyso-Globotriaosylceramide (d18:1) | CAS 126550-86-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to LC-MS/MS Methods for the Quantification of Lyso-Gb3
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of globotriaosylsphingosine (Lyso-Gb3), a key biomarker for Fabry disease, is crucial for diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Lyso-Gb3 analysis, utilizing its deuterated internal standard, Lyso-Gb3-d7. We present a detailed experimental protocol and performance data to aid researchers in selecting and implementing a robust analytical method.
Method Performance Comparison
The choice of sample preparation is a critical factor influencing method performance. Below is a comparison of different extraction techniques commonly employed for Lyso-Gb3 analysis from plasma samples.
| Parameter | Assisted Protein Precipitation (PPT)[1] | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[1] | Varies (typically <1 ng/mL) | Varies |
| Sample Preparation Time | Rapid (< 10 minutes per sample)[1] | Moderate | Time-consuming[1] |
| Use of Hazardous Solvents | Minimized (avoids chloroform)[1] | Can involve chlorinated solvents | Often requires harmful solvents like chloroform[1] |
| Throughput | High (amenable to 96-well format)[1] | Moderate to High | Low to Moderate |
Validated LC-MS/MS Method Using Assisted Protein Precipitation
This section details a rapid, simple, and sensitive UHPLC-MS/MS method for the quantification of plasma Lyso-Gb3 using Lyso-Gb3-d7 as an internal standard.[1] This method demonstrates excellent analytical performance and is suitable for high-throughput clinical laboratory practice.[1]
Experimental Workflow
Caption: Workflow for Lyso-Gb3 quantification by LC-MS/MS.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Lyso-Gb3 and Lyso-Gb3-d7 standards
-
LC-MS grade methanol (B129727) and acetonitrile
-
Formic acid (FA)
-
Pooled blank human plasma
-
Phree™ Phospholipid Removal Cartridges
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of Lyso-Gb3 (500 µg/mL) and Lyso-Gb3-d7 (100 µg/mL) in methanol.[1]
-
Calibration Standards: Serially dilute the Lyso-Gb3 stock solution in methanol to prepare working solutions. Spike these into pooled blank human plasma to create an eight-point calibration curve (e.g., 0.25, 0.5, 1, 5, 10, 20, 50, 100 ng/mL).[1]
-
Internal Standard Working Solution: Dilute the Lyso-Gb3-d7 stock solution with 0.1% FA in methanol to a final concentration of 5 ng/mL. This solution is also used for protein precipitation.[1]
-
Sample Preparation:
-
To 50 µL of plasma sample, add 200 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Process through a Phree™ cartridge.
-
The filtered eluate is ready for injection.
-
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., Acquity UPLC CSH C18 1.7 µm, 2.1mm x 50mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: A suitable gradient to separate Lyso-Gb3 from matrix components.
-
Flow Rate: Dependent on the specific column and system.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
Method Validation Summary
The assisted protein precipitation method demonstrates excellent performance characteristics.[1]
| Validation Parameter | Result |
| Linearity Range | 0.25–100 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[1] |
| Intra-assay Precision (CV%) | <10%[1] |
| Inter-assay Precision (CV%) | <10%[1] |
| Intra-assay Accuracy | <10%[1] |
| Inter-assay Accuracy | <10%[1] |
| Recovery | ~95%[1] |
Alternative and Advanced Methods
While the presented method is robust and widely applicable, other techniques offer specific advantages.
-
Nano-LC-MS/MS: This technique provides higher sensitivity, requiring smaller sample volumes. It is particularly useful for detecting extremely low concentrations of Lyso-Gb3 and its analogues, which may be below the detection limits of conventional UHPLC systems.[2][3][4]
-
Multiplex Analysis: Methods have been developed for the simultaneous analysis of Lyso-Gb3 and other related biomarkers, such as glucosylsphingosine (B128621) (GlcSph), from dried blood spots, enabling broader screening applications.[5]
Conclusion
The described LC-MS/MS method using assisted protein precipitation with Lyso-Gb3-d7 as an internal standard offers a rapid, sensitive, and reliable approach for the quantification of plasma Lyso-Gb3. Its high throughput and avoidance of hazardous solvents make it an excellent choice for clinical and research laboratories. For applications requiring the utmost sensitivity, nano-LC-MS/MS presents a viable alternative. The selection of the most appropriate method will depend on the specific requirements of the study, including required sensitivity, sample volume limitations, and desired throughput.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Nano-LC-MS/MS for Quantification of Lyso-Gb3 and Its Analogues Reveals a Useful Biomarker for Fabry Disease | PLOS One [journals.plos.org]
- 4. Nano-LC-MS/MS for Quantification of Lyso-Gb3 and Its Analogues Reveals a Useful Biomarker for Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new multiplex analysis of glucosylsphingosine and globotriaosylsphingosine in dried blood spots by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Lyso-Gb3 vs. Globotriaosylceramide (Gb3): A Comparative Guide to Biomarkers in Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
Fabry disease, a rare X-linked lysosomal storage disorder, results from the deficient activity of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (Lyso-Gb3), within lysosomes of various cell types. This accumulation drives the multisystemic pathology of the disease, affecting the kidneys, heart, and nervous system. Accurate and reliable biomarkers are crucial for the diagnosis, monitoring of disease progression, and assessment of therapeutic efficacy. This guide provides a comprehensive comparison of Lyso-Gb3 and Gb3 as biomarkers for Fabry disease, supported by experimental data and detailed methodologies.
Executive Summary
Current evidence strongly indicates that Lyso-Gb3 is a more sensitive and reliable biomarker for Fabry disease compared to Gb3 . While Gb3 was one of the first biomarkers identified, its clinical utility is limited by a lack of sensitivity, particularly in female patients and individuals with non-classical disease variants. In contrast, plasma and urinary Lyso-Gb3 levels are more consistently elevated in Fabry patients, show a better correlation with disease severity and key clinical manifestations, and demonstrate a more dynamic response to treatment.
Data Presentation: Quantitative Comparison of Lyso-Gb3 and Gb3
The following tables summarize quantitative data from various studies, highlighting the differential performance of Lyso-Gb3 and Gb3 in distinct patient cohorts.
Table 1: Plasma Biomarker Levels in Fabry Disease Patients and Healthy Controls
| Biomarker | Patient Group | Mean Concentration (Range) | Healthy Control Mean (Range) | Source |
| Lyso-Gb3 | Male (Classic) | Significantly elevated (e.g., 9.7 ± 1.0 nM) | < 2.7 nM | [1] |
| Female (Heterozygous) | Moderately elevated (e.g., 5.4 ± 0.8 nM) | < 2.7 nM | [1][2] | |
| Male (Variant) | Elevated, but lower than classic | < 2.7 nM | [2] | |
| Gb3 | Male (Classic) | Elevated | Normal | [2][3] |
| Female (Heterozygous) | Often within normal range | Normal | [3] | |
| Male (Variant) | Often within normal range | Normal | [2] |
Table 2: Diagnostic Performance of Lyso-Gb3 and Gb3
| Biomarker | Parameter | Value | Patient Population | Source |
| Lyso-Gb3 | Sensitivity | ~97.1% - 100% | All Fabry Patients | [4][5] |
| Specificity | 100% | All Fabry Patients | [5] | |
| Diagnostic Accuracy (AUC) | 0.998 - 1.0 | Differentiating from healthy controls | [1][5] | |
| Gb3 (Plasma) | Sensitivity | Low in females (~33% elevated) | Heterozygous Females | [3] |
| Sensitivity | Low in N215S mutation | Patients with N215S mutation | [3] | |
| Gb3 (Urine) | Sensitivity | Higher than plasma in females (~97% elevated, excluding N215S) | Heterozygous Females | [3] |
Experimental Protocols
The standard method for the quantification of both Lyso-Gb3 and Gb3 in biological matrices (plasma, urine, dried blood spots) is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Lyso-Gb3 and Gb3 by LC-MS/MS
1. Sample Preparation (from Plasma/Serum):
-
Protein Precipitation and Lipid Extraction: To a known volume of plasma or serum (e.g., 100 µL), an internal standard (e.g., deuterated Lyso-Gb3 or a structural analog like N-heptadecanoyl-ceramide trihexoside) is added.[6][7] Lipids are then extracted and proteins precipitated by the addition of an organic solvent mixture, typically chloroform/methanol (B129727)/water (e.g., in a 2:1:0.3 ratio).[6][7]
-
Phase Separation: The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The lower organic phase containing the lipids is carefully collected.
-
Drying and Reconstitution: The collected organic solvent is evaporated to dryness under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C4 or C8 reverse-phase column is commonly used for the separation of these glycolipids.[6][7]
-
Mobile Phase: A gradient elution is typically employed using a binary solvent system. For example, Mobile Phase A could be water with an additive like ammonium (B1175870) formate (B1220265) and formic acid, and Mobile Phase B could be methanol with similar additives.[6][7] The gradient is programmed to effectively separate Lyso-Gb3 and Gb3 from other lipid species.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged molecules.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode.[6][7] This involves selecting the specific precursor ion for each analyte and its characteristic product ion after fragmentation.
-
Quantification: The concentration of each analyte is determined by comparing the peak area of the analyte to that of the known concentration of the internal standard.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Pathophysiological cascade in Fabry disease.
Caption: Experimental workflow for Lyso-Gb3/Gb3 analysis.
Discussion and Conclusion
The accumulation of Gb3 is the primary defect in Fabry disease; however, its utility as a direct biomarker is compromised by several factors. Plasma Gb3 levels can be normal in a substantial percentage of female heterozygotes and in patients with certain mutations, such as the N215S variant.[3] While urinary Gb3 shows better sensitivity in females, it is not a universally reliable marker.[3]
In contrast, Lyso-Gb3, the deacylated form of Gb3, has emerged as a superior biomarker.[8] Its levels in plasma and urine show a clearer distinction between Fabry patients (both males and females) and healthy individuals.[2][4] Several studies have demonstrated a strong correlation between elevated Lyso-Gb3 levels and the clinical severity of the disease, including cardiac and renal involvement.[9] Furthermore, Lyso-Gb3 levels respond more dynamically to enzyme replacement therapy (ERT), showing a significant decrease with treatment, which often correlates with clinical improvement.[2]
References
- 1. Globotriaosylsphingosine (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is globotriaosylceramide a useful biomarker in Fabry disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Enzyme Replacement Therapies and Their Impact on Lyso-Gb3 in Fabry Disease
For researchers and clinicians navigating the therapeutic landscape of Fabry disease, a key indicator of treatment efficacy is the reduction of globotriaosylsphingosine (Lyso-Gb3) levels. This accumulated glycosphingolipid is a central biomarker in disease diagnosis and monitoring. This guide provides a comparative analysis of different enzyme replacement therapies (ERTs) and their direct effects on Lyso-Gb3 levels, supported by data from head-to-head clinical studies.
Comparative Efficacy of ERTs on Plasma Lyso-Gb3 Levels
The primary goal of ERT in Fabry disease is to supplement the deficient α-galactosidase A (α-Gal A) enzyme, thereby reducing the accumulation of substrates like Lyso-Gb3. Several ERTs are available, and their efficacy in reducing this critical biomarker has been the subject of numerous clinical investigations. Below is a summary of findings from comparative studies.
| Treatment Comparison | Patient Population | Key Findings on Lyso-Gb3 Levels | Reference |
| Agalsidase Alfa vs. Agalsidase Beta | 387 patients with Fabry disease (192 women) | Treatment with agalsidase beta resulted in a more significant decrease in Lyso-Gb3 concentrations compared to agalsidase alfa. For a classically affected male with a baseline Lyso-Gb3 of 100 nmol/L, the level would be approximately 45 nmol/L after one year with agalsidase alfa, versus 27 nmol/L with agalsidase beta.[1][2] | [1][2] |
| Pegunigalsidase Alfa vs. Agalsidase Beta | 77 adults with Fabry disease and deteriorating renal function | After 24 months, minimal changes in Lyso-Gb3 concentrations were observed in both treatment arms. In males, the median change from baseline was 5.30 nM with pegunigalsidase alfa and -2.40 nM with agalsidase beta. In females, the change was minimal in both groups.[3][4][5] | [3][4][5] |
| Switch from Agalsidase Alfa to Agalsidase Beta | Patients with Fabry disease | A switch from agalsidase alfa to agalsidase beta led to a significant reduction in plasma Lyso-Gb3 levels. The mean percentage reduction from baseline in plasma Lyso-Gb3 concentration was 39.5% at 6 months after the switch.[6] | [6] |
| Migalastat (B1676587) vs. ERT (Agalsidase Alfa or Beta) | ERT-experienced patients with amenable mutations | Plasma Lyso-Gb3 levels remained low and stable in patients who switched from ERT to the oral chaperone therapy migalastat.[7][8] There was no significant difference in plasma Lyso-Gb3 levels between the two treatments after 12 months.[9] | [7][8][9] |
Experimental Methodologies
A standardized and reliable method for quantifying Lyso-Gb3 is crucial for comparing the efficacy of different therapies. The most commonly employed method in clinical trials is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Plasma Lyso-Gb3 by LC-MS/MS
Principle: This technique separates Lyso-Gb3 from other components in the plasma using liquid chromatography, followed by detection and quantification based on its specific mass-to-charge ratio using tandem mass spectrometry.[10]
Generalized Protocol:
-
Sample Preparation:
-
Blood samples are collected from patients, and plasma is isolated by centrifugation.
-
An internal standard (an isotopically labeled version of Lyso-Gb3) is added to the plasma sample to account for variations in sample processing and instrument response.
-
Proteins in the plasma are precipitated using an organic solvent (e.g., methanol) and removed by centrifugation.
-
The supernatant containing Lyso-Gb3 is collected and dried.
-
-
Liquid Chromatography (LC):
-
The dried extract is reconstituted in a suitable solvent and injected into a liquid chromatograph.
-
The sample is passed through a chromatography column (e.g., a C18 reversed-phase column) which separates the components based on their physicochemical properties. A specific gradient of solvents is used to elute Lyso-Gb3 at a characteristic retention time.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluate from the LC system is introduced into the mass spectrometer.
-
Lyso-Gb3 molecules are ionized (e.g., by electrospray ionization - ESI).
-
The precursor ions corresponding to Lyso-Gb3 are selected in the first mass analyzer.
-
These selected ions are then fragmented in a collision cell.
-
The resulting product ions are detected in the second mass analyzer.
-
The amount of Lyso-Gb3 in the sample is quantified by comparing the signal intensity of its specific product ions to that of the internal standard.
-
Visualizing the Therapeutic Landscape
To better understand the processes involved in comparing these therapies, the following diagrams illustrate a typical clinical trial workflow and the underlying mechanism of enzyme replacement therapy.
References
- 1. Agalsidase alfa versus agalsidase beta for the treatment of Fabry disease: an international cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agalsidase alfa versus agalsidase beta for the treatment of Fabry disease: an international cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmg.bmj.com [jmg.bmj.com]
- 4. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study. [repository.cam.ac.uk]
- 5. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of Plasma Globotriaosylsphingosine Levels After Switching from Agalsidase Alfa to Agalsidase Beta as Enzyme Replacement Therapy for Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmg.bmj.com [jmg.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Switch from enzyme replacement therapy to oral chaperone migalastat for treating fabry disease: real-life data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Biomarkers for Fabry Disease: Evaluating the Diagnostic Sensitivity of Lyso-GB3
For Researchers, Scientists, and Drug Development Professionals
Fabry disease, an X-linked lysosomal storage disorder, arises from mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect results in the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (Lyso-Gb3), in various tissues, causing a wide range of debilitating symptoms. Accurate and timely diagnosis is crucial for initiating appropriate management and therapy, yet the heterogeneity of clinical presentations and genetic variants poses significant diagnostic challenges. This guide provides an objective comparison of the diagnostic sensitivity of Lyso-Gb3 with other key biomarkers, supported by experimental data, to aid researchers and clinicians in navigating the complexities of Fabry disease diagnosis.
Biomarker Performance: A Quantitative Comparison
The diagnostic utility of biomarkers for Fabry disease varies significantly depending on the patient's sex and the nature of the underlying GLA mutation, broadly categorized as "classic" or "late-onset" phenotypes.
Plasma Lyso-Gb3
Lyso-Gb3 has emerged as a key biomarker for Fabry disease, demonstrating high sensitivity and specificity, particularly in males with classic mutations.[1][2] However, its diagnostic accuracy can be lower in females and individuals with late-onset variants, where Lyso-Gb3 levels may overlap with the normal range.[3][4]
| Patient Cohort | Lyso-Gb3 Cut-off Value | Sensitivity | Specificity | Source(s) |
| Males (Classic) | > Normal Range | ~100% | ~100% | [3][4] |
| Males (Late-Onset) | Elevated, but lower than classic | High | High | [5][6] |
| Females (Classic) | > Normal Range | 82.8% | High | [3] |
| Females (Late-Onset) | May be in normal range | 19.4% | High | [3] |
| Mixed Cohort | 0.81 ng/mL | 94.7% | 100% | [7] |
| Mixed Cohort | 2.7 ng/mL | High (differentiates classic from atypical) | High | [8] |
α-Galactosidase A (α-Gal A) Enzyme Activity
The traditional diagnostic standard, α-Gal A enzyme activity, is highly reliable for identifying affected males who typically exhibit very low to absent activity.[4] However, due to random X-chromosome inactivation, a significant proportion of heterozygous females can have normal or near-normal enzyme activity, leading to a high rate of false negatives.[3][9]
| Patient Cohort | α-Gal A Activity Level | Diagnostic Sensitivity | Source(s) |
| Males (Classic & Late-Onset) | < 1% of normal mean | ~100% | [4][10] |
| Females (Classic) | Variable (can be normal) | 29.9% | [4] |
| Females (Late-Onset) | Variable (can be normal) | 25.9% | [4] |
| Females (Overall) | Variable (can be normal) | Low (as low as 8.6% in one study) | [9] |
Urinary Globotriaosylceramide (Gb3)
Urinary Gb3 has also been utilized as a biomarker, with elevated levels observed in many Fabry patients. However, its sensitivity is limited, especially in females and individuals with late-onset phenotypes.
| Patient Cohort | Finding | Diagnostic Sensitivity | Source(s) |
| Classic Fabry Males | Excessive urinary Gb3 excretion | 100% | [11] |
| Late-Onset Fabry Males | Excessive urinary Gb3 excretion | 88% | [11] |
| Fabry Females | Excessive urinary Gb3 excretion | 74% | [11] |
Experimental Protocols
Accurate biomarker measurement is contingent on robust and standardized experimental protocols. Below are detailed methodologies for the key assays discussed.
Measurement of Plasma Lyso-Gb3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of Lyso-Gb3 in plasma.
1. Sample Preparation:
-
A small volume of plasma (e.g., 50 µL) is mixed with an internal standard (e.g., a stable isotope-labeled Lyso-Gb3).
-
Proteins are precipitated by adding a solvent such as methanol (B129727) or acetonitrile (B52724).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant containing the Lyso-Gb3 is collected for analysis.
2. Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system.
-
Lyso-Gb3 is separated from other plasma components on a C18 reversed-phase column using a gradient of mobile phases, typically water and acetonitrile with a modifier like formic acid.
3. Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Lyso-Gb3 is ionized, typically using positive electrospray ionization (ESI+).
-
The precursor ion for Lyso-Gb3 is selected in the first mass analyzer.
-
The precursor ion is fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
α-Galactosidase A (α-Gal A) Enzyme Activity Assay
This fluorometric assay measures the enzymatic activity of α-Gal A in various biological samples, including dried blood spots (DBS), leukocytes, and plasma.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., citrate-phosphate buffer, pH 4.6).
-
Prepare a substrate solution containing an artificial fluorogenic substrate, such as 4-methylumbelliferyl-α-D-galactopyranoside.
-
Prepare a stop solution (e.g., a high pH buffer like glycine-carbonate).
2. Assay Procedure:
-
The biological sample (e.g., a punch from a DBS or leukocyte lysate) is incubated with the substrate solution in the assay buffer at 37°C.
-
During the incubation, α-Gal A cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).
-
The enzymatic reaction is stopped by adding the stop solution.
-
The fluorescence of the released 4-MU is measured using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively.
-
The enzyme activity is calculated based on the amount of 4-MU produced over time and normalized to the protein concentration of the sample.
Diagnostic Workflow and Signaling Pathways
The diagnosis of Fabry disease often follows a stepwise approach, integrating clinical suspicion with biochemical and genetic testing. The following diagram illustrates a typical diagnostic workflow.
Caption: Diagnostic workflow for Fabry disease.
This diagram illustrates the logical flow from clinical suspicion to a definitive diagnosis in Fabry disease. It highlights the primary roles of α-Gal A enzyme activity and Lyso-Gb3 measurement in guiding the diagnostic process for males and females, ultimately leading to genetic confirmation.
The underlying pathology of Fabry disease stems from the deficiency of α-galactosidase A, which disrupts the normal lysosomal degradation pathway of certain glycosphingolipids.
Caption: Simplified signaling pathway in Fabry disease.
This diagram depicts the consequence of α-galactosidase A deficiency. The blockage of the metabolic pathway leads to the accumulation of Gb3 and Lyso-Gb3 within the lysosome, initiating a cascade of cellular events that result in the clinical manifestations of Fabry disease.
Conclusion
The diagnosis of Fabry disease requires a multi-faceted approach that considers the clinical presentation, patient demographics, and the specific strengths and limitations of available biomarkers. While α-Gal A enzyme activity remains a cornerstone for diagnosing classic Fabry disease in males, plasma Lyso-Gb3 has proven to be a more sensitive biomarker for a significant proportion of female patients and can aid in differentiating classic from late-onset phenotypes. For a definitive diagnosis, particularly in females and in cases with ambiguous biochemical results, GLA gene sequencing is indispensable. The continued investigation into novel biomarkers, such as Lyso-Gb3 analogs, holds promise for further refining the diagnostic and prognostic tools available for this complex disorder.
References
- 1. Late-onset and classic phenotypes of Fabry disease in males with the GLA-Thr410Ala mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of plasma lyso-Gb3 as a biomarker for selecting high-risk patients with Fabry disease from multispecialty clinics for genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openheart.bmj.com [openheart.bmj.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Gene mutations versus clinically relevant phenotypes: lyso-Gb3 defines Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Galactosidase A/lysoGb3 ratio as a potential marker for Fabry disease in females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fabry Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparative urinary globotriaosylceramide analysis by thin-layer chromatography-immunostaining and liquid chromatography-tandem mass spectrometry in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Lyso-Gb3-d7 Standards for Accurate Biomarker Quantification
For researchers, scientists, and drug development professionals engaged in Fabry disease research, the accurate quantification of the biomarker globotriaosylsphingosine (Lyso-Gb3) is critical. The use of a stable isotope-labeled internal standard, such as Lyso-Gb3-d7, is paramount for achieving reliable and reproducible results in mass spectrometry-based assays. This guide provides a comparative overview of commercially available Lyso-Gb3-d7 standards and details a representative experimental protocol for their application.
Comparison of Commercial Lyso-Gb3-d7 Standards
| Specification | Avanti Polar Lipids (distrib. by Sigma-Aldrich/Merck) | MedChemExpress | Cenmed |
| Product Name | Lyso GB3-d7 (synthetic)[1][2][3] | This compound[4] | Lyso Gb3 D7[5] |
| CAS Number | 2315262-44-1[4] | 2315262-44-1[4] | 2315262-44-1[5] |
| Purity | >99% | ≥99.0%[4][5] | ≥99.0%[5] |
| Molecular Formula | C₃₆H₆₀D₇NO₁₇[1][4] | C₃₆H₆₀D₇NO₁₇[4] | C₃₆H₆₀D₇NO₁₇[5] |
| Molecular Weight | 792.96[4] | 792.96[4] | 792.96[5] |
| Form | Powder | Solid[5] | Solid[5] |
| Storage | -20°C[6] | Information not readily available | Information not readily available |
| Solubility | >1 mg/mL in DMSO | Information not readily available | Information not readily available |
Experimental Protocol: Quantification of Lyso-Gb3 in Plasma using Lyso-Gb3-d7 Internal Standard
The following is a representative experimental protocol for the quantification of Lyso-Gb3 in human plasma using a commercially available Lyso-Gb3-d7 standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite of methodologies described in peer-reviewed research.[1][7][8]
Preparation of Standard and Internal Standard Stock Solutions
-
Lyso-Gb3 Stock Solution: Dissolve the non-labeled Lyso-Gb3 standard in methanol (B129727) to a final concentration of 1 mg/mL.
-
Lyso-Gb3-d7 Internal Standard (IS) Stock Solution: Dissolve the Lyso-Gb3-d7 standard in methanol to a final concentration of 100 µg/mL.[1]
-
Working Solutions: Prepare serial dilutions of the Lyso-Gb3 stock solution in methanol to create calibration curve standards. A typical calibration curve range is 0.25 to 100 ng/mL.[8] Prepare a working solution of the Lyso-Gb3-d7 IS by diluting the stock solution in methanol containing 0.1% formic acid to a final concentration of 5 ng/mL.[1] All solutions should be stored at -20°C.[1]
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of the Lyso-Gb3-d7 IS working solution.
-
Vortex for 10 seconds to mix.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lyso-Gb3: m/z 786.5 → 282.2
-
Lyso-Gb3-d7: m/z 793.5 → 282.2
-
-
Data Analysis
-
Integrate the peak areas for both Lyso-Gb3 and the Lyso-Gb3-d7 IS.
-
Calculate the peak area ratio of Lyso-Gb3 to Lyso-Gb3-d7 IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Lyso-Gb3 standards.
-
Determine the concentration of Lyso-Gb3 in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Key Concepts
To further clarify the experimental process and the rationale behind using an internal standard, the following diagrams have been generated.
Caption: Experimental workflow for Lyso-Gb3 quantification.
Caption: Rationale for using Lyso-Gb3-d7 as an internal standard.
By carefully selecting a high-purity commercial Lyso-Gb3-d7 standard and implementing a robust, validated experimental protocol, researchers can ensure the generation of high-quality data for the advancement of Fabry disease research and therapeutic development.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Lyso-Gb3-d7: A Step-by-Step Guide for Laboratory Professionals
Ensuring the proper disposal of Lyso-Gb3-d7 is a critical component of laboratory safety and environmental responsibility. While Lyso-Gb3-d7 is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols for chemical waste is essential.[1] This guide provides detailed procedures for the safe handling and disposal of Lyso-Gb3-d7, catering to researchers, scientists, and drug development professionals.
I. Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is imperative to handle Lyso-Gb3-d7 with care to minimize exposure and prevent accidental release.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the substance in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contamination: Prevent contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).
II. Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the disposal of unused Lyso-Gb3-d7 and contaminated materials.
-
Waste Collection:
-
Collect waste Lyso-Gb3-d7, whether in solid or dissolved form, in a designated and clearly labeled waste container.
-
Also, collect any materials used for cleaning spills, such as absorbent pads or wipes, in the same container.
-
-
Chemical Incompatibility:
-
Crucially, do not mix Lyso-Gb3-d7 waste with strong acids, strong alkalis, or strong oxidizing/reducing agents, as these are incompatible materials.[1]
-
-
Container Sealing and Labeling:
-
Securely seal the waste container to prevent any leakage.
-
Label the container clearly with the contents ("Lyso-Gb3-d7 Waste") and the date of accumulation.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition, pending disposal.[1]
-
-
Final Disposal:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on non-hazardous chemical waste disposal procedures.
-
III. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the substance away from drains and water courses.[1]
-
Absorption: For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For powder spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collection and Disposal: Collect all contaminated materials in a designated waste container and dispose of it according to the procedures outlined above.[1]
Quantitative Data and Storage Information
For quick reference, the following table summarizes key quantitative data and storage conditions for Lyso-Gb3-d7.
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | [1][2][3] |
| Storage Temperature (In Solvent) | -80°C (6 months), -20°C (1 month) | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Form | Powder |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Lyso-Gb3-d7.
Caption: Logical workflow for the safe disposal of Lyso-Gb3-d7.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
